molecular formula C9H9NO B154366 (1-Isocyanatoethyl)benzene CAS No. 1837-73-6

(1-Isocyanatoethyl)benzene

Cat. No.: B154366
CAS No.: 1837-73-6
M. Wt: 147.17 g/mol
InChI Key: JJSCUXAFAJEQGB-UHFFFAOYSA-N
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Description

(1-Isocyanatoethyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Isocyanates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-isocyanatoethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSCUXAFAJEQGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30932845
Record name (1-Isocyanatoethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1837-73-6, 14649-03-7, 33375-06-3
Record name alpha-Methylbenzyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001837736
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name S-(-)-alpha-Methylbenzyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014649037
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name R-(+)-alpha-Methylbenzyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033375063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-Isocyanatoethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30932845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(1-Isocyanatoethyl)benzene chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Chemical Properties of (1-Isocyanatoethyl)benzene

This guide provides a comprehensive overview of the chemical and physical properties of this compound, a chiral isocyanate widely utilized in synthetic chemistry. The information is intended for researchers, scientists, and professionals in the field of drug development and materials science. This document details the compound's structure, physicochemical properties, reactivity, and typical synthetic and analytical methodologies.

Core Chemical Properties

This compound, also known as α-methylbenzyl isocyanate, is a reactive organic compound containing an isocyanate functional group attached to a chiral benzylic carbon. It exists as two enantiomers, (R)-(+)-1-phenylethyl isocyanate and (S)-(-)-1-phenylethyl isocyanate.

Table 1: General and Physicochemical Properties

Property(R)-(+)-1-Phenylethyl isocyanate(S)-(-)-1-Phenylethyl isocyanateReference(s)
Molecular Formula C₉H₉NOC₉H₉NO[1][2][3]
Molecular Weight 147.17 g/mol 147.17 g/mol [1]
CAS Number 33375-06-314649-03-7[1][4]
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid[4][5]
Boiling Point 55-56 °C @ 2.5 mmHg98 °C @ 23 mmHg[5][6]
Density 1.045 g/mL at 20 °C~1.05 g/mL[5]
Refractive Index (n20/D) 1.513~1.51[5]
Optical Activity ([α]20/D) +10° (neat)-9.0° to -11.5°[5]
Storage Temperature 2-8°C0-10°C[5]
Solubility Soluble in chloroform, ethyl acetate, methanolNot specified, but expected to be similar[5]
Sensitivity Moisture sensitiveMoisture sensitive[5]

Spectroscopic Data

Detailed experimental spectra for this compound are not publicly available. The following tables summarize the expected spectroscopic features based on the known structure and typical values for the functional groups present.

Table 2: Expected ¹H NMR Spectral Data

ProtonsMultiplicityApproximate Chemical Shift (δ, ppm)Notes
-CH₃ (methyl)Doublet1.5 - 1.7Coupled to the methine proton.
-CH- (methine)Quartet4.7 - 4.9Coupled to the methyl protons.
Ar-H (aromatic)Multiplet7.2 - 7.5Complex pattern for the monosubstituted benzene ring.

Table 3: Expected ¹³C NMR Spectral Data

CarbonApproximate Chemical Shift (δ, ppm)Notes
-CH₃20 - 25
-CH-55 - 60
-N=C=O120 - 125The isocyanate carbon is typically in this region.
Ar-C (ipso)138 - 142Carbon attached to the ethyl isocyanate group.
Ar-C (ortho, meta)125 - 129
Ar-C (para)127 - 130

Table 4: Expected IR and Mass Spectrometry Data

Spectroscopic MethodKey FeatureApproximate Value/FragmentNotes
IR Spectroscopy Strong, sharp -N=C=O stretch2240 - 2275 cm⁻¹Characteristic, intense absorption for isocyanates.
C-H stretch (aromatic)3000 - 3100 cm⁻¹
C-H stretch (aliphatic)2850 - 3000 cm⁻¹
C=C stretch (aromatic)1450 - 1600 cm⁻¹
Mass Spectrometry Molecular Ion [M]⁺m/z = 147
Major Fragmentm/z = 132Loss of a methyl group (-CH₃).
Major Fragmentm/z = 118Loss of an ethyl group (-C₂H₅) or rearrangement.
Major Fragmentm/z = 105Phenylmethyl cation [C₆H₅CHCH₃]⁺.
Major Fragmentm/z = 77Phenyl cation [C₆H₅]⁺.

Reactivity and Mechanisms

The isocyanate group is highly electrophilic and readily reacts with nucleophiles. This reactivity is central to its application in synthesis.

Reaction with Alcohols

This compound reacts with alcohols to form carbamates (urethanes). The reaction mechanism is believed to involve a multimolecular process, where additional alcohol molecules facilitate proton transfer in a six-membered transition state.[7]

alcohol_reaction cluster_reactants Reactants cluster_products Products cluster_mechanism Mechanism Isocyanate This compound Carbamate Carbamate (Urethane) Isocyanate->Carbamate Nucleophilic Attack TS Six-membered Transition State Isocyanate->TS Alcohol Alcohol (R'-OH) Alcohol->Carbamate Proton Transfer Alcohol->TS TS->Carbamate

Reaction of this compound with an alcohol.
Reaction with Amines

The reaction with primary or secondary amines is typically very fast and results in the formation of a substituted urea.[8] The mechanism involves the nucleophilic attack of the amine nitrogen on the electrophilic carbon of the isocyanate, followed by proton transfer.

amine_reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Isocyanate This compound Zwitterion Zwitterionic Intermediate Isocyanate->Zwitterion Nucleophilic Attack Amine Amine (R'-NH₂) Amine->Zwitterion Urea Substituted Urea Zwitterion->Urea Proton Transfer

Reaction of this compound with a primary amine.

Experimental Protocols

Synthesis of (R)-(+)-1-Phenylethyl isocyanate

The synthesis of this compound is commonly achieved by the reaction of the corresponding primary amine with a phosgene equivalent, such as triphosgene. The following is a representative experimental protocol adapted from literature procedures for isocyanate synthesis.[9][10][11]

Materials:

  • (R)-(+)-1-Phenylethylamine

  • Triphosgene (a safer alternative to phosgene gas)

  • Triethylamine (or another non-nucleophilic base)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, including a three-necked round-bottomed flask, dropping funnel, and condenser.

Procedure:

  • Reaction Setup: A three-necked round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of triphosgene (0.35 equivalents) in anhydrous DCM under a nitrogen atmosphere. The flask is cooled to 0°C in an ice bath.

  • Amine Addition: A solution of (R)-(+)-1-Phenylethylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous DCM is prepared and added dropwise to the stirred triphosgene solution over 30-60 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the N-H stretch of the amine and the appearance of the N=C=O stretch of the isocyanate).

  • Workup: The reaction mixture is quenched by the careful addition of water. The organic layer is separated, washed with saturated aqueous sodium bicarbonate solution, and then with brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by vacuum distillation to yield pure (R)-(+)-1-Phenylethyl isocyanate as a colorless to pale yellow oil.

synthesis_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup Charge flask with triphosgene in anhydrous DCM under N₂. Cool to 0°C. Addition Add (R)-1-phenylethylamine and triethylamine solution dropwise. Setup->Addition Step 1 Stirring Warm to room temperature and stir for 2-3 hours. Addition->Stirring Step 2 Quench Quench with water and perform aqueous workup. Dry Dry organic layer and remove solvent in vacuo. Quench->Dry Step 4 Purify Purify by vacuum distillation. Dry->Purify Step 5 Product Product Purify->Product Pure (R)-(+)-1-Phenylethyl isocyanate String String String->Quench Step 3

General workflow for the synthesis of this compound.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Table 5: Hazard Information

Hazard StatementDescription
H315Causes skin irritation.
H317May cause an allergic skin reaction.
H319Causes serious eye irritation.
H330Fatal if inhaled.
H334May cause allergy or asthma symptoms or breathing difficulties if inhaled.
H335May cause respiratory irritation.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Respiratory Protection: Use a respirator with an appropriate cartridge for organic vapors, especially when handling outside of a fume hood or during transfers.

  • Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.

Applications in Research and Development

Due to its chirality and reactivity, this compound is a valuable building block in several areas:

  • Asymmetric Synthesis: It is used as a chiral derivatizing agent to determine the enantiomeric purity of alcohols and amines via NMR or chromatography.[12]

  • Pharmaceuticals: It serves as an intermediate in the synthesis of chiral pharmaceuticals, including analgesics and anti-inflammatory drugs.[13]

  • Agrochemicals: It is used in the development of pesticides and herbicides.

  • Polymer Chemistry: This isocyanate is used in the production of specialty polymers and polyurethanes.[13]

References

(1-Isocyanatoethyl)benzene CAS number 1837-73-6

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 1837-73-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of (1-Isocyanatoethyl)benzene, also known as α-methylbenzyl isocyanate or 1-phenylethyl isocyanate. This chiral isocyanate is a highly reactive chemical intermediate with significant applications in organic synthesis, particularly as a derivatizing agent and a building block for pharmaceuticals and agrochemicals.[1] This guide covers its physicochemical properties, detailed experimental protocols for its synthesis and derivatization, its key chemical reactions, and essential safety and handling information. The quantitative data is presented in structured tables for clarity, and key chemical workflows are visualized using diagrams to facilitate understanding.

Physicochemical and Spectroscopic Data

This compound is a colorless to light yellow liquid that is sensitive to moisture.[1][2] It is commercially available as a racemic mixture and as individual (R) and (S) enantiomers. The physical and chemical properties can vary slightly between these forms.

Physical and Chemical Properties
PropertyValueNotes
CAS Number 1837-73-6For the racemic mixture.[3][4]
Molecular Formula C₉H₉NO[3][4][5]
Molecular Weight 147.18 g/mol [5][6]
Density 1.045 g/mL at 20 °CFor the (R)-enantiomer.[7]
Boiling Point 55-56 °C at 2.5 mmHgFor the (R)-enantiomer.[7]
98 °C at 23 mmHgFor the (S)-enantiomer.[1]
Refractive Index n20/D 1.513For the (R)-enantiomer.[7]
Flash Point 65 °C (149 °F)Closed cup, for the (R)-enantiomer.[7]
Solubility Decomposes in water.[2][7] Soluble in chloroform, ethyl acetate, methanol (slightly).[7]Reacts with protic solvents.
Optical Rotation [α]20/D +10°, neatFor (R)-(+)-1-Phenylethyl isocyanate.[7]
[α]20/D -9.0° to -11.5°For (S)-(-)-1-Phenylethyl isocyanate.[1]
Spectroscopic Data
SpectroscopyCharacteristic Peaks
FTIR A strong, sharp absorption band around 2250-2275 cm⁻¹ corresponding to the isocyanate (-N=C=O) stretching vibration.
¹H-NMR Signals corresponding to the aromatic protons of the benzene ring (typically in the 7.2-7.4 ppm region), a quartet for the methine proton (-CH), and a doublet for the methyl protons (-CH₃).
¹³C-NMR A signal for the isocyanate carbon (typically in the 120-130 ppm region), along with signals for the aromatic carbons and the aliphatic carbons of the ethyl group.
Mass Spec (GC-MS) The mass spectrum would be expected to show the molecular ion peak (m/z = 147) and characteristic fragmentation patterns.[4]

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding amine, 1-phenylethylamine, through phosgenation. Modern protocols often utilize phosgene equivalents like triphosgene for improved safety.

Synthesis Workflow Diagram

The general workflow for the synthesis of this compound from 1-phenylethylamine is depicted below.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_end Final Product A 1-Phenylethylamine E Combine amine, solvent, and triphosgene at low temperature (e.g., 0°C) A->E B Triphosgene (Phosgene Source) B->E C Anhydrous Solvent (e.g., DCM) C->E D Non-nucleophilic Base (e.g., Triethylamine) F Slowly add base to reaction mixture D->F E->F G Stir at room temperature for several hours F->G H Filter to remove amine hydrochloride salt G->H I Concentrate filtrate under reduced pressure H->I J Vacuum Distillation of crude product I->J K This compound J->K

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Phosgenation

This protocol is a representative method adapted from general procedures for isocyanate synthesis using triphosgene.[2][8]

Materials:

  • 1-Phenylethylamine (1.0 eq)

  • Triphosgene (0.4 eq)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et₃N) (3.0 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-phenylethylamine in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Phosgenation: Separately, dissolve triphosgene in anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.

  • Base Addition: Add triethylamine dropwise to the reaction mixture, maintaining the temperature at 0 °C. A precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Workup: Filter the reaction mixture to remove the hydrochloride salt. Wash the filtrate with saturated aqueous NaHCO₃ and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil by vacuum distillation to yield pure this compound.

Chemical Reactivity and Applications

The isocyanate functional group is highly electrophilic and reacts readily with nucleophiles. This reactivity is the basis for its utility in chemical synthesis.

Derivatization Reaction with Alcohols

A primary application of this compound is the derivatization of alcohols to form carbamates (urethanes). This reaction is often used in analytical chemistry and for creating building blocks in drug discovery.[9][10]

G reactant1 This compound (Isocyanate) product Carbamate (Urethane) Derivative reactant1->product Reaction with nucleophile note2 Used for chiral resolution and as a protecting group. reactant1->note2 reactant2 Alcohol (R'-OH) (Nucleophile) reactant2->product note1 Forms a stable, covalent bond. product->note1

Caption: Derivatization of an alcohol with this compound.

Experimental Protocol: Carbamate Formation

This protocol describes a general procedure for the derivatization of an alcohol.[9]

Materials:

  • This compound (1.1 eq)

  • Alcohol to be derivatized (1.0 eq)

  • Anhydrous hexane or toluene

Procedure:

  • In a vial, dissolve the alcohol in anhydrous hexane.

  • Add a 1.1 molar excess of this compound to the solution.

  • Stir the reaction at room temperature. The reaction time can range from minutes to several hours, depending on the reactivity of the alcohol.

  • The carbamate product, often being less soluble in hexane, may crystallize out of the solution.

  • The product can be collected by filtration and washed with cold hexane.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

  • Toxicity: The compound is classified as acutely toxic and fatal if inhaled.[7][11][12] It may cause respiratory irritation, and allergy or asthma symptoms.[7][11] It is also a skin and serious eye irritant.[7][12]

  • Reactivity: It is highly reactive and incompatible with water, alcohols, amines, acids, and strong bases.[11] Contact with moisture will lead to decomposition, releasing carbon dioxide.

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[11] For operations with a risk of inhalation, respiratory protection is mandatory.[11][13]

  • Storage: Store in a cool, dry, well-ventilated area (typically 2-8°C) under an inert atmosphere (e.g., nitrogen or argon).[2][7] Keep containers tightly sealed to prevent contact with moisture.

Conclusion

This compound (CAS 1837-73-6) is a valuable and highly reactive reagent in organic synthesis. Its utility in forming stable derivatives with nucleophiles like alcohols makes it an important tool for researchers in drug discovery and analytical sciences. Due to its hazardous nature, strict adherence to safety protocols is essential during its handling, storage, and use. This guide provides the core technical information required for its effective and safe application in a research setting.

References

An In-depth Technical Guide to (1-Isocyanatoethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and characterization of (1-Isocyanatoethyl)benzene, also known as α-methylbenzyl isocyanate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Molecular Structure and Identification

This compound is a chiral organic compound featuring a benzene ring substituted with an ethyl group that contains a reactive isocyanate functional group. The presence of a stereocenter at the α-carbon results in two enantiomeric forms: (R)-(+)- and (S)-(-)-α-methylbenzyl isocyanate.

Table 1: Compound Identification

IdentifierValue
IUPAC NameThis compound
Synonymsα-Methylbenzyl isocyanate, 1-Phenylethyl isocyanate
CAS Number1837-73-6 (racemate)[1]
33375-06-3 ((R)-enantiomer)[2]
14649-03-7 ((S)-enantiomer)[3]
Molecular FormulaC₉H₉NO[1]
SMILESCC(C1=CC=CC=C1)N=C=O[1]
InChIInChI=1S/C9H9NO/c1-8(10-7-11)9-5-3-2-4-6-9/h2-6,8H,1H3[3]
InChIKeyJJSCUXAFAJEQGB-UHFFFAOYSA-N (racemate)

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. Data for the individual enantiomers are provided where available.

Table 2: Physicochemical Data

PropertyValueEnantiomer
Molecular Weight147.17 g/mol [2]Racemate
Boiling Point55-56 °C at 2.5 mmHg[3][4](R) and (S)
Density1.045 g/mL at 20 °C[3][4](R) and (S)
Refractive Indexn20/D 1.513[4](R)
n20/D 1.5145[3](S)
Optical Rotation[α]20/D +10° (neat)[4](R)
[α]20/D -10° (neat)[3](S)
Assay99%[4](R)
98%[3](S)

Experimental Protocols

Synthesis of this compound

A general and widely used method for the synthesis of isocyanates involves the reaction of a primary amine with phosgene or a phosgene equivalent, such as triphosgene. The following is a representative protocol for the synthesis of this compound from 1-phenylethylamine.

Materials:

  • 1-Phenylethylamine

  • Triphosgene

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Toluene

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, dissolve triphosgene (1.0 equivalent) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, prepare a solution of 1-phenylethylamine (3.0 equivalents) and triethylamine (3.0 equivalents) in anhydrous DCM.

  • Add the amine solution dropwise to the triphosgene solution via the dropping funnel, maintaining the reaction temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the primary amine and appearance of the isocyanate peak).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of (R)-(+)-1-Phenylethyl isocyanate in CDCl₃ shows characteristic signals for the aromatic, methine, and methyl protons.

Table 3: ¹H NMR Data for (R)-(+)-(1-Isocyanatoethyl)benzene

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.31m5HAromatic protons (C₆H₅)
4.71q1HMethine proton (CH)
1.56d3HMethyl protons (CH₃)

Data sourced from ChemicalBook for (R)-(+)-1-Phenylethyl isocyanate.[5]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by a strong, sharp absorption band for the isocyanate group.

Table 4: Key IR Absorption Bands

Wavenumber (cm⁻¹)IntensityFunctional Group
~2270-2240Strong, SharpN=C=O stretch
~3030MediumAromatic C-H stretch
~2980-2900MediumAliphatic C-H stretch
~1600, 1490Medium to WeakAromatic C=C stretch

Note: The exact peak positions may vary slightly. The isocyanate stretch is the most prominent and diagnostic peak.

Mass Spectrometry

Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the isocyanate group and fragmentation of the ethylbenzene moiety.

Table 5: Expected Mass Spectrometry Fragmentation

m/zFragment
147[M]⁺ (Molecular Ion)
132[M - CH₃]⁺
105[C₆H₅CHCH₃]⁺
77[C₆H₅]⁺

Note: This is a predicted fragmentation pattern. Experimental data is available through resources like the NIST Mass Spectrometry Data Center.[2]

Molecular Structure Visualization

The following diagram illustrates the molecular structure of this compound.

molecular_structure C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 H2 H C3->H2 C5 C C4->C5 H3 H C4->H3 C6 C C5->C6 H4 H C5->H4 C6->C1 H5 H C6->H5 H_C7 H C7->H_C7 C8 C C7->C8 N N C7->N H_C8_1 H C8->H_C8_1 H_C8_2 H C8->H_C8_2 H_C8_3 H C8->H_C8_3 C9 C N->C9 O O C9->O

Caption: Molecular structure of this compound.

Applications and Reactivity

This compound is a valuable chiral resolving agent and a versatile building block in organic synthesis. The isocyanate group is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water to form carbamates, ureas, and unstable carbamic acids (which decarboxylate to amines), respectively. This reactivity is harnessed in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and polymers. The chirality of the molecule makes it particularly useful in asymmetric synthesis.

Safety Information

This compound is a toxic and corrosive compound. It is harmful if swallowed, inhaled, or absorbed through the skin. It is a skin and eye irritant and a respiratory sensitizer. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a respirator, should be used when handling this chemical. All work should be conducted in a well-ventilated fume hood.

References

(1-Isocyanatoethyl)benzene: A Technical Guide to Reactivity and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Isocyanatoethyl)benzene, also known as α-phenethyl isocyanate or α-methylbenzyl isocyanate, is a chiral aromatic isocyanate of significant interest in organic synthesis. Its electrophilic isocyanate functional group, positioned at a benzylic and stereogenic center, imparts a unique reactivity profile, making it a valuable building block for the synthesis of a diverse range of chiral molecules, including pharmaceuticals, agrochemicals, and specialty polymers. This technical guide provides a comprehensive overview of the core principles governing the reactivity and stability of this compound. It details its primary reactions with nucleophiles, offers insights into its stability and handling, and provides exemplary experimental protocols. All quantitative data is summarized for clarity, and key reaction pathways and experimental workflows are visualized using diagrams.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below. It is crucial to handle this compound with appropriate safety precautions in a well-ventilated chemical fume hood, wearing personal protective equipment.

PropertyValueReference
Molecular Formula C₉H₉NO[1]
Molecular Weight 147.17 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 55-56 °C / 2.5 mmHg[3][4]
Density 1.045 g/mL at 20 °C[3][4]
Refractive Index n20/D 1.513 - 1.5145[3][4]
Storage Temperature 2-8°C[3][4]
Safety InformationDetailsReference
Signal Word Danger[3][4]
Hazard Statements H315, H317, H319, H330, H334, H335, H412[3][4]
Precautionary Statements P260, P273, P280, P302+P352, P304+P340+P310, P305+P351+P338[3][4]
Hazard Classifications Acute Toxicity (Inhalation), Skin Irritation, Skin Sensitization, Eye Irritation, Respiratory Sensitization, Specific Target Organ Toxicity (Single Exposure), Hazardous to the Aquatic Environment (Chronic)[3][4]

Core Reactivity Principles

The reactivity of this compound is dominated by the highly electrophilic carbon atom of the isocyanate group (-N=C=O). This carbon is susceptible to nucleophilic attack, leading to the formation of a variety of important functional groups. The general order of reactivity with common nucleophiles is:

Amines > Alcohols > Water

Reaction with Nucleophiles

The fundamental reaction of this compound involves the addition of a nucleophile to the carbonyl carbon of the isocyanate group.

G cluster_reactants Reactants cluster_product Product Isocyanate This compound Product Adduct Isocyanate->Product + Nu-H Nucleophile Nucleophile (Nu-H) Nucleophile->Product

Caption: General Nucleophilic Addition to this compound.

Primary and secondary amines react rapidly with this compound to form substituted ureas. This reaction is typically fast and exothermic. The reaction with aniline, for example, would yield N-(1-phenylethyl)-N'-phenylurea. The kinetics of the reaction between phenyl isocyanate and aniline in benzene have been reported to be complex, with the reaction order varying depending on the reactant concentrations[5].

Alcohols react with this compound to form carbamates, also known as urethanes. This reaction is generally slower than the reaction with amines and is often catalyzed by tertiary amines or organometallic compounds. The reactivity of alcohols follows the order: primary > secondary > tertiary, due to steric hindrance[6]. Kinetic studies on the alcoholysis of isocyanates suggest a mechanism involving the participation of multiple alcohol molecules[6][7].

This compound reacts with water to form an unstable carbamic acid intermediate, which readily decarboxylates to yield 1-phenylethylamine. If an excess of the isocyanate is present, the newly formed amine can react with another molecule of the isocyanate to produce a symmetrically disubstituted urea. The hydrolysis of phenyl isocyanate is subject to general base catalysis[8].

Stability and Handling

This compound is a moisture-sensitive compound and should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container at the recommended temperature of 2-8°C[3][4]. Contact with water, alcohols, amines, and strong acids or bases should be avoided to prevent unwanted reactions and degradation.

Thermal Stability: While specific data on the thermal decomposition of this compound is not available, isocyanates, in general, can undergo self-polymerization or trimerization at elevated temperatures. It is recommended to handle the compound at or below room temperature unless a specific reaction protocol requires heating.

Experimental Protocols

The following are representative experimental protocols for the synthesis and key reactions of this compound. These are based on general procedures for isocyanates and may require optimization for specific applications.

Synthesis of this compound via Curtius Rearrangement

The Curtius rearrangement of an acyl azide is a common and effective method for the synthesis of isocyanates.

G Start 2-Phenylpropanoic Acid Step1 Acyl Chloride Formation (SOCl₂ or (COCl)₂) Start->Step1 Step2 Acyl Azide Formation (NaN₃) Step1->Step2 Step3 Curtius Rearrangement (Heat) Step2->Step3 Product This compound Step3->Product

Caption: Synthesis of this compound via Curtius Rearrangement.

Protocol:

  • Acyl Chloride Formation: To a solution of 2-phenylpropanoic acid (1 equivalent) in an inert solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride. Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases. Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-phenylpropanoyl chloride.

  • Acyl Azide Formation: Dissolve the crude acyl chloride in acetone or a similar aprotic solvent. Cool the solution to 0°C and add a solution of sodium azide (1.5 equivalents) in a minimal amount of water dropwise, maintaining the temperature below 5°C. Stir the mixture vigorously for 1-2 hours at 0°C.

  • Curtius Rearrangement: Carefully extract the acyl azide into a non-polar solvent like toluene. Dry the organic layer over anhydrous sodium sulfate. Heat the toluene solution to reflux (approximately 110°C). The rearrangement will proceed with the evolution of nitrogen gas. Monitor the reaction by IR spectroscopy for the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the isocyanate peak (~2270 cm⁻¹).

  • Purification: After the reaction is complete, cool the solution and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation.

Reaction with an Amine: Synthesis of N,N'-bis(1-phenylethyl)urea

This protocol describes the reaction of this compound with 1-phenylethylamine.

Protocol:

  • In a round-bottom flask, dissolve 1-phenylethylamine (1 equivalent) in a dry, aprotic solvent such as dichloromethane or tetrahydrofuran (THF) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of this compound (1 equivalent) in the same solvent to the cooled amine solution with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the urea product may precipitate from the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Reaction with an Alcohol: Synthesis of an Alkyl (1-phenylethyl)carbamate

This protocol outlines the general procedure for the reaction with an alcohol, for example, ethanol.

Protocol:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of dry ethanol, which serves as both reactant and solvent. Alternatively, a stoichiometric amount of the alcohol can be used in an inert solvent like toluene or THF.

  • Add a catalytic amount of a tertiary amine, such as triethylamine or 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.01-0.1 equivalents).

  • Stir the reaction mixture at room temperature. The reaction may be gently heated to increase the rate if necessary.

  • Monitor the reaction by TLC or IR spectroscopy for the disappearance of the isocyanate.

  • Once the reaction is complete, remove the excess alcohol and catalyst under reduced pressure.

  • The resulting carbamate can be purified by column chromatography or recrystallization.

Signaling Pathways

There is currently no information available in the scientific literature to suggest that this compound is directly involved in specific biological signaling pathways. Its primary utility is as a synthetic intermediate in the preparation of compounds that may have biological activity.

Conclusion

This compound is a reactive and versatile chiral building block. Its chemistry is characterized by the electrophilic nature of the isocyanate group, which readily undergoes nucleophilic attack by amines, alcohols, and water to form ureas, carbamates, and amines (after decarboxylation), respectively. Due to its moisture sensitivity, proper handling and storage procedures are essential to maintain its stability and reactivity. The provided experimental protocols offer a foundation for the synthesis and derivatization of this important chemical intermediate. Further research into the specific reaction kinetics and thermodynamics of this compound would provide a more complete understanding of its reactivity profile.

References

An In-depth Technical Guide on the Solubility of (1-Isocyanatoethyl)benzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Isocyanatoethyl)benzene, also known as α-methylbenzyl isocyanate, is a reactive organic compound with potential applications in pharmaceutical and materials science. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the solubility characteristics of this compound, emphasizing its high reactivity, which significantly influences its behavior in protic solvents. Due to the scarcity of publicly available quantitative solubility data, this document focuses on providing a detailed experimental protocol for determining its solubility. Furthermore, it explores the potential cellular interactions of this electrophilic compound by visualizing a relevant signaling pathway.

Introduction to this compound

This compound is an aromatic isocyanate featuring a stereocenter, making it a chiral building block in organic synthesis. The isocyanate functional group (-N=C=O) is highly electrophilic and readily reacts with nucleophiles such as alcohols, amines, and water. This reactivity is the cornerstone of its utility in forming urethane, urea, and other linkages, but it also presents challenges for its handling and characterization, including the determination of its solubility in protic solvents.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound in Organic Solvents

Solvent ClassSolvent ExamplesPredicted Solubility/Reactivity
Protic Solvents Ethanol, MethanolReactive . This compound is expected to be miscible with or soluble in alcohols, but it will readily react to form urethanes.[1][2][3] This is not a true solubility measurement but a chemical transformation.
Aprotic Polar Solvents Acetone, Ethyl Acetate, Dichloromethane, Chloroform, Tetrahydrofuran (THF)Likely Soluble . These solvents are polar enough to dissolve the polar isocyanate group and the aromatic ring without reacting with the isocyanate moiety.
Aprotic Nonpolar Solvents Toluene, HexaneModerately to Sparingly Soluble . Solubility is expected to be lower in nonpolar solvents. Toluene, being aromatic, may be a better solvent than aliphatic hydrocarbons like hexane due to favorable π-π interactions.[4]

Experimental Protocol for Solubility Determination

Given the reactive nature of this compound, a carefully designed experimental protocol is necessary to determine its solubility, especially in aprotic solvents where it is expected to be stable for a sufficient duration for measurement.

Materials and Equipment
  • This compound (high purity)

  • Anhydrous organic solvents (e.g., acetone, toluene, hexane, ethyl acetate, dichloromethane)

  • Analytical balance (± 0.1 mg)

  • Vials with airtight septa

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Syringes and needles

  • High-performance liquid chromatography (HPLC) or Gas chromatography (GC) system with a suitable detector

  • Volumetric flasks and pipettes

Experimental Procedure (Isothermal Saturation Method)
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific anhydrous organic solvent.

    • Seal the vials immediately with airtight septa to prevent atmospheric moisture contamination.

    • Place the vials in a constant temperature bath and stir vigorously for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. It is crucial to establish that this duration is sufficient for saturation without significant degradation of the isocyanate.

  • Sample Collection and Dilution:

    • After the equilibration period, stop the stirring and allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed syringe fitted with a filter to avoid transferring any undissolved solid.

    • Immediately transfer the withdrawn solution into a volumetric flask containing a known volume of a suitable solvent (one in which the compound is highly soluble and stable) to prepare a diluted solution of a known concentration.

  • Quantitative Analysis:

    • Analyze the diluted solution using a calibrated HPLC or GC method to determine the precise concentration of this compound.

    • The calibration curve should be prepared using standard solutions of known concentrations of this compound.

  • Calculation of Solubility:

    • The solubility (S) in g/L can be calculated using the following formula: S = (C_diluted × V_flask) / V_sample where:

      • C_diluted is the concentration of the diluted solution determined by HPLC/GC (in g/L).

      • V_flask is the volume of the volumetric flask (in L).

      • V_sample is the volume of the supernatant withdrawn (in L).

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to solvent prep2 Seal vial and place in constant temperature bath prep1->prep2 prep3 Stir for 24 hours to reach equilibrium prep2->prep3 sample1 Allow excess solid to settle prep3->sample1 sample2 Withdraw known volume of supernatant with syringe sample1->sample2 sample3 Dilute sample in volumetric flask sample2->sample3 analysis1 Inject diluted sample into HPLC/GC sample3->analysis1 analysis2 Determine concentration from calibration curve analysis1->analysis2 calc1 Calculate solubility (g/L) analysis2->calc1

Figure 1: Experimental workflow for determining the solubility of this compound.
Hypothetical Signaling Pathway Modulation

Isocyanates, as electrophilic compounds, can react with nucleophilic residues (e.g., cysteine, histidine) on proteins, potentially altering their function and modulating cellular signaling pathways. This can lead to various cellular responses, including inflammation and apoptosis.[5][6][7] The following diagram illustrates a hypothetical pathway where an electrophile like this compound could interfere with the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus electrophile This compound (Electrophile) keap1 Keap1 electrophile->keap1 Covalent Modification nrf2 Nrf2 keap1->nrf2 Binds and promotes ubiquitination cul3 Cul3-Rbx1 E3 Ubiquitin Ligase nrf2->cul3 Ub proteasome Proteasomal Degradation nrf2->proteasome Degradation nrf2_n Nrf2 nrf2->nrf2_n Translocation cul3->nrf2 are Antioxidant Response Element (ARE) nrf2_n->are Binds to genes Cytoprotective Gene Expression (e.g., HO-1, NQO1) are->genes Activates

References

An In-depth Technical Guide to α-Methylbenzyl Isocyanate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core properties, synthesis, and applications of α-methylbenzyl isocyanate, a versatile chiral reagent crucial in chemical research and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Properties

α-Methylbenzyl isocyanate, also known as 1-phenylethyl isocyanate, is a chiral organic compound existing as two enantiomers: (R)-(+)-α-methylbenzyl isocyanate and (S)-(-)-α-methylbenzyl isocyanate. Its chirality makes it an invaluable tool in asymmetric synthesis and for the resolution of racemic mixtures.

Physicochemical Properties

The physical and chemical properties of both enantiomers are summarized below. These properties are essential for designing experimental setups, purification procedures, and for ensuring safe handling.

Property(R)-(+)-α-Methylbenzyl Isocyanate(S)-(-)-α-Methylbenzyl Isocyanate
CAS Number 33375-06-3[1][2]14649-03-7[3]
Molecular Formula C₉H₉NO[1][2]C₉H₉NO[3]
Molecular Weight 147.17 g/mol [1]147.18 g/mol [3]
Appearance Colorless to light yellow liquid[2]Colorless to light yellow liquid[3]
Density 1.045 g/mL at 20 °C[1]1.05 g/mL[3]
Boiling Point 55-56 °C at 2.5 mmHg[1]98 °C at 23 mmHg[3]
Refractive Index (n20/D) 1.513[1]1.51[3]
Optical Rotation ([α]D20) +9.0° to +11.5°[2]-9.0° to -11.5°[3]
Purity ≥ 98% (GC)[2]≥ 98% (GC)[3]
Spectroscopic Data

Spectroscopic data is critical for the identification and characterization of α-methylbenzyl isocyanate.

Spectrum TypeKey Features
Infrared (IR) A strong, characteristic absorption band for the isocyanate group (-N=C=O) is observed around 2260 cm⁻¹.
Nuclear Magnetic Resonance (NMR) ¹H NMR and ¹³C NMR spectra are consistent with the chemical structure. The chiral center influences the chemical shifts of neighboring protons and carbons.
Mass Spectrometry (MS) The mass spectrum shows a molecular ion peak corresponding to the molecular weight of the compound.
Reactivity and Stability

α-Methylbenzyl isocyanate is a reactive compound that readily undergoes nucleophilic addition reactions at the central carbon atom of the isocyanate group. It is sensitive to moisture and heat and should be stored under an inert atmosphere at refrigerated temperatures (0-10 °C) to prevent degradation and polymerization.[2][3] The compound is incompatible with strong acids, strong bases, alcohols, and amines.[4]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and common reactions of α-methylbenzyl isocyanate are provided below. These protocols are intended for use by trained professionals in a laboratory setting.

Synthesis of (S)-(-)-α-Methylbenzyl Isocyanate

This protocol is adapted from a general procedure for the synthesis of isocyanates from primary amines using triphosgene.

Materials:

  • (S)-(-)-α-Methylbenzylamine

  • Triphosgene (a safer alternative to phosgene gas)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (Et₃N)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator, and vacuum distillation apparatus.

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve triphosgene (1.0 eq.) in anhydrous DCM under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of (S)-(-)-α-methylbenzylamine (3.0 eq.) and triethylamine (3.3 eq.) in anhydrous DCM.

  • Add the amine/triethylamine solution dropwise to the stirred triphosgene solution at 0 °C over a period of 1 hour.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Purification by Vacuum Distillation

The crude α-methylbenzyl isocyanate is purified by vacuum distillation to obtain a product of high purity.

Procedure:

  • Set up a vacuum distillation apparatus. Ensure all glassware is dry.

  • Transfer the crude α-methylbenzyl isocyanate to the distillation flask.

  • Slowly apply vacuum and begin heating the flask gently.

  • Collect the fraction that distills at the appropriate boiling point and pressure (e.g., 55-56 °C at 2.5 mmHg for the (R)-enantiomer).[1]

  • Store the purified product under a nitrogen atmosphere in a sealed container at 0-10 °C.[2][3]

Chiral Derivatization of a Racemic Amine

This protocol describes the use of (S)-(-)-α-methylbenzyl isocyanate as a chiral derivatizing agent to form diastereomeric ureas, which can then be analyzed by techniques such as NMR or HPLC to determine the enantiomeric ratio of the original amine.

Materials:

  • Racemic primary or secondary amine

  • (S)-(-)-α-Methylbenzyl isocyanate

  • Anhydrous aprotic solvent (e.g., dichloromethane or acetonitrile)

  • NMR tubes or HPLC vials

Procedure:

  • In a clean, dry vial, dissolve the racemic amine (1.0 eq.) in the anhydrous solvent.

  • Add (S)-(-)-α-methylbenzyl isocyanate (1.0-1.1 eq.) to the solution.

  • Allow the reaction to proceed at room temperature for 15-30 minutes. The reaction is typically rapid and exothermic.

  • The resulting solution containing the diastereomeric ureas can be directly analyzed by NMR spectroscopy or diluted for HPLC analysis.

Reaction with an Alcohol to Form a Carbamate

This protocol outlines the synthesis of a carbamate from α-methylbenzyl isocyanate and an alcohol.

Materials:

  • Alcohol (e.g., ethanol)

  • α-Methylbenzyl isocyanate

  • Anhydrous aprotic solvent (e.g., tetrahydrofuran)

  • Catalyst (optional, e.g., dibutyltin dilaurate)

Procedure:

  • In a dry flask under a nitrogen atmosphere, dissolve the alcohol (1.0 eq.) in the anhydrous solvent.

  • Add α-methylbenzyl isocyanate (1.0 eq.) to the solution.

  • If the reaction is slow, a catalytic amount of dibutyltin dilaurate can be added.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • The crude carbamate can be purified by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key conceptual workflows and relationships relevant to the use of α-methylbenzyl isocyanate.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification cluster_product Product Amine α-Methylbenzylamine Reaction Phosgenation Amine->Reaction Triphosgene Triphosgene Triphosgene->Reaction Purification Vacuum Distillation Reaction->Purification Crude Product Product α-Methylbenzyl Isocyanate Purification->Product Purified Product

Caption: Workflow for the synthesis of α-methylbenzyl isocyanate.

Derivatization_Workflow cluster_inputs Inputs cluster_process Process cluster_output Output cluster_analysis Analysis RacemicAnalyte Racemic Amine or Alcohol Derivatization Derivatization Reaction RacemicAnalyte->Derivatization ChiralReagent (S)-(-)-α-Methylbenzyl Isocyanate ChiralReagent->Derivatization Diastereomers Diastereomeric Mixture Derivatization->Diastereomers Analysis NMR or HPLC Analysis Diastereomers->Analysis Determine Enantiomeric Ratio

Caption: Workflow for chiral derivatization and analysis.

Applications in Drug Development and Research

α-Methylbenzyl isocyanate is a key building block in the synthesis of a variety of organic molecules due to the reactivity of its isocyanate group. Its chiral nature is particularly valuable in the development of enantiomerically pure compounds, which is a critical aspect of modern drug design.

  • Pharmaceutical Development: This compound serves as an intermediate in the synthesis of various pharmaceuticals, including analgesics and anti-inflammatory drugs.[3] Its ability to introduce a chiral center allows for the stereoselective synthesis of drug candidates.

  • Chiral Derivatizing Agent: It is widely used to determine the enantiomeric purity of chiral amines, alcohols, and other nucleophilic compounds. The reaction with a racemic analyte forms a mixture of diastereomers that can be separated and quantified using chromatographic (HPLC, GC) or spectroscopic (NMR) methods.

  • Polymer Chemistry: It is utilized in the production of specialty polymers and polyurethanes, imparting specific properties such as improved thermal stability and flexibility.[3]

  • Agrochemicals: The isocyanate moiety is a common feature in many agrochemicals, and α-methylbenzyl isocyanate can be used as a precursor in the synthesis of novel pesticides and herbicides.[2][3]

Safety and Handling

α-Methylbenzyl isocyanate is a hazardous chemical and must be handled with appropriate safety precautions.

  • Hazards: It is fatal if inhaled, causes skin and serious eye irritation, and may cause allergic skin reactions or asthma-like symptoms if inhaled.[4]

  • Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, acids, bases, alcohols, and amines.[4] It is moisture and heat sensitive.

This technical guide provides a foundational understanding of α-methylbenzyl isocyanate for researchers and professionals. For more specific applications and detailed safety information, it is essential to consult relevant safety data sheets (SDS) and peer-reviewed scientific literature.

References

Chimeric Antigen Receptor (CAR) T-Cell Therapy: A Technical Guide to Methodology and Application

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles, methodologies, and applications of Chimeric Antigen Receptor (CAR) T-cell therapy. It is designed to serve as a critical resource for researchers, scientists, and drug development professionals engaged in the field of immunotherapy. This document details the intricate processes of CAR-T cell manufacturing, characterization, and application, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and procedural pathways.

Introduction to CAR T-Cell Therapy

Chimeric Antigen Receptor (CAR) T-cell therapy is a revolutionary form of immunotherapy that harnesses the power of a patient's own immune system to combat cancer.[1][2][3] T-cells, a type of white blood cell crucial for immunity, are extracted from a patient's blood and genetically engineered in a laboratory to express CARs on their surface.[2][4] These synthetic receptors are designed to recognize and bind to specific antigens present on the surface of tumor cells.[1][3] Following re-infusion into the patient, these modified T-cells, now referred to as CAR-T cells, act as a "living drug," capable of specifically targeting and eliminating cancer cells.[4] This targeted approach has demonstrated remarkable success in treating various hematological malignancies.[3]

CAR T-Cell Manufacturing and Quality Control

The manufacturing of CAR-T cells is a complex, multi-step process that demands stringent quality control to ensure the safety and efficacy of the final product. The process begins with the collection of a patient's T-cells and culminates in the infusion of the engineered cells back into the same patient.

Key Manufacturing Parameters

Successful CAR-T cell production hinges on several critical parameters that are closely monitored and controlled throughout the manufacturing process. These include T-cell activation, transduction efficiency, cell expansion, and the final product's purity and viability.

ParameterMethodTypical Range/ValueReference
T-Cell Source LeukapheresisAutologous or Allogeneic[2]
T-Cell Activation Anti-CD3/CD28 magnetic beads3 beads per T-cell[5]
Gene Transfer Method Lentiviral or Retroviral vectors-[6]
Transduction Efficiency Flow Cytometry (CAR expression)30-70% (clinical manufacturing)[7]
Cell Expansion Culture in specialized media with cytokines (e.g., IL-2, IL-7, IL-15)50-fold or greater expansion over 7-14 days[1][8]
Viability Trypan Blue Exclusion or Flow Cytometry>70%[9]
Purity (CD3+) Flow Cytometry>90%[1]
CAR+ T-cell Dose Patient weight-based calculationVaries by product and indication[10]
Experimental Workflow for CAR T-Cell Manufacturing

The following diagram illustrates the typical workflow for autologous CAR T-cell manufacturing.

CAR_T_Manufacturing_Workflow cluster_patient Patient cluster_lab Manufacturing Facility Leukapheresis 1. Leukapheresis (T-cell Collection) Isolation 2. T-cell Isolation & Activation Leukapheresis->Isolation Ship to Lab Infusion 6. Infusion Lymphodepletion 5. Lymphodepleting Chemotherapy Lymphodepletion->Infusion Transduction 3. Genetic Modification (Transduction) Isolation->Transduction Expansion 4. Ex Vivo Expansion Transduction->Expansion QC Quality Control (Viability, Purity, Potency) Expansion->QC QC->Infusion Cryopreservation & Ship to Clinic

Autologous CAR T-Cell Manufacturing Workflow.

Signaling Pathways of CAR T-Cells

The function and efficacy of CAR-T cells are dictated by the intracellular signaling domains incorporated into the CAR construct. Second-generation CARs, which are the backbone of currently approved therapies, include a costimulatory domain in addition to the primary CD3ζ signaling domain. The two most common costimulatory domains are CD28 and 4-1BB.[11]

CD28 and 4-1BB Signaling Cascades

The choice of costimulatory domain significantly influences the phenotype and function of CAR-T cells. CD28 signaling is associated with rapid proliferation and a more effector-like phenotype, while 4-1BB signaling tends to promote persistence and a memory-like phenotype.

CAR_T_Signaling_Pathways cluster_cd28 CD28 Co-stimulation cluster_41bb 4-1BB Co-stimulation CD28 CD28 Domain PI3K PI3K-AKT Pathway CD28->PI3K Effector Effector Functions (e.g., Cytokine Release) PI3K->Effector Four1BB 4-1BB Domain TRAF TRAF Recruitment Four1BB->TRAF Persistence Cell Persistence & Memory Formation TRAF->Persistence Antigen Tumor Antigen Binding CD3zeta CD3ζ Activation (Signal 1) Antigen->CD3zeta CD3zeta->CD28 CD3zeta->Four1BB

Simplified CAR T-Cell Signaling Pathways.

Preclinical Evaluation: In Vitro Assays

A critical step in the development of any CAR-T cell product is the rigorous in vitro characterization of its function and potency. This involves a battery of assays designed to assess the engineered T-cells' ability to recognize and kill target cells, as well as their cytokine secretion profile.

Experimental Protocol: In Vitro Cytotoxicity Assay

This protocol outlines a common method for assessing the cytotoxic potential of CAR-T cells against a target cancer cell line using a flow cytometry-based approach.

Objective: To quantify the specific lysis of target cells by CAR-T cells.

Materials:

  • CAR-T cells and untransduced (UTD) T-cells (as a negative control)

  • Target cancer cell line (e.g., CD19-positive Nalm-6)

  • Control cell line (e.g., CD19-negative K562)

  • Complete RPMI-1640 medium

  • Fluorescent dye for labeling target cells (e.g., CFSE)

  • Viability dye (e.g., 7-AAD)

  • 96-well U-bottom plate

  • Flow cytometer

Procedure:

  • Target Cell Labeling:

    • Resuspend target cells at 1 x 10^6 cells/mL in serum-free medium.

    • Add CFSE to a final concentration of 1 µM and incubate for 15 minutes at 37°C.

    • Quench the staining by adding 5 volumes of complete medium.

    • Wash the cells twice with complete medium.

    • Resuspend the labeled target cells at 1 x 10^5 cells/mL.

  • Co-culture Setup:

    • Plate 1 x 10^4 labeled target cells into each well of a 96-well plate.

    • Add CAR-T cells or UTD T-cells at various effector-to-target (E:T) ratios (e.g., 20:1, 10:1, 5:1, 1:1).

    • Include control wells with target cells only (spontaneous death) and target cells with a lysis agent (maximum killing).

    • Incubate the plate at 37°C in a 5% CO2 incubator for 4-24 hours.

  • Flow Cytometry Analysis:

    • Harvest the cells from each well.

    • Add 7-AAD to each sample to stain for dead cells.

    • Acquire the samples on a flow cytometer.

    • Gate on the CFSE-positive target cell population and quantify the percentage of 7-AAD positive (dead) cells.

  • Calculation of Specific Lysis:

    • % Specific Lysis = [ (% Experimental Lysis - % Spontaneous Lysis) / (% Maximum Lysis - % Spontaneous Lysis) ] * 100

Experimental Protocol: Cytokine Release Assay

This protocol describes the measurement of key cytokines released by CAR-T cells upon engagement with target cells.

Objective: To quantify the production of cytokines such as IFN-γ and IL-2.

Materials:

  • Supernatants from the cytotoxicity assay co-culture

  • ELISA or multiplex immunoassay kit for IFN-γ and IL-2

  • Plate reader

Procedure:

  • Supernatant Collection:

    • After the co-culture incubation period in the cytotoxicity assay, centrifuge the 96-well plate.

    • Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Cytokine Quantification:

    • Perform the ELISA or multiplex immunoassay according to the manufacturer's instructions.

    • This typically involves adding the supernatant to a pre-coated plate, followed by the addition of detection antibodies and a substrate.

    • Read the absorbance or fluorescence on a plate reader.

  • Data Analysis:

    • Generate a standard curve using the provided cytokine standards.

    • Calculate the concentration of each cytokine in the experimental samples based on the standard curve.

Clinical Application and Management of Toxicities

The clinical application of CAR-T cell therapy has yielded impressive results, particularly in patients with relapsed or refractory B-cell malignancies. However, this potent therapy is associated with unique and potentially severe toxicities, most notably Cytokine Release Syndrome (CRS) and Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS).

Clinical Efficacy of Approved CAR-T Cell Therapies

The table below summarizes the pivotal clinical trial data for several FDA-approved CAR-T cell products.

Product (Target)Disease IndicationOverall Response Rate (ORR)Complete Response (CR) RateReference
Tisagenlecleucel (CD19) B-cell Acute Lymphoblastic Leukemia (ALL)81%60%[12]
Axicabtagene Ciloleucel (CD19) Large B-cell Lymphoma (LBCL)82%54%[12]
Brexucabtagene Autoleucel (CD19) Mantle Cell Lymphoma (MCL)87%62%[12]
Idecabtagene Vicleucel (BCMA) Multiple Myeloma (MM)72%28%[13]
Ciltacabtagene Autoleucel (BCMA) Multiple Myeloma (MM)97.9%78.4%[13]
Management of Cytokine Release Syndrome (CRS)

CRS is a systemic inflammatory response caused by the activation and proliferation of CAR-T cells, leading to the release of a large amount of cytokines.[14] The severity of CRS is graded based on clinical signs and symptoms, and its management is crucial for patient safety.

CRS GradeClinical PresentationKey Biomarkers (Elevated)Management
Grade 1 FeverC-reactive protein (CRP), FerritinSupportive care (antipyretics, fluids)
Grade 2 Fever with mild hypotension and/or hypoxiaCRP, Ferritin, IL-6Supportive care, consider Tocilizumab
Grade 3 Fever with hypotension requiring vasopressors and/or hypoxia requiring high-flow oxygenCRP, Ferritin, IL-6, IFN-γTocilizumab, consider corticosteroids
Grade 4 Life-threatening symptoms, mechanical ventilation requiredHigh levels of multiple cytokinesTocilizumab, corticosteroids, intensive care

Tocilizumab , an IL-6 receptor antagonist, is the primary treatment for severe CRS.[14] Corticosteroids may also be used in cases of severe or refractory CRS.

Conclusion

CAR T-cell therapy represents a paradigm shift in the treatment of cancer, offering a highly personalized and potent therapeutic option. This guide has provided a detailed overview of the technical aspects of CAR-T cell therapy, from manufacturing and preclinical evaluation to clinical application and toxicity management. A thorough understanding of these methodologies and the underlying biological principles is essential for the continued development and optimization of this groundbreaking technology, with the ultimate goal of improving patient outcomes and expanding its application to a broader range of malignancies.

References

(1-Isocyanatoethyl)benzene in Controlled Radical Polymerization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of (1-isocyanatoethyl)benzene and related isocyanate-functionalized monomers in controlled radical polymerization (CRP). While direct reports on the CRP of this compound are limited, this guide leverages established principles and data from analogous systems to provide a thorough understanding of the potential synthetic strategies, experimental considerations, and applications. The document covers direct polymerization via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, post-polymerization modification techniques, and detailed experimental protocols.

Introduction to Controlled Radical Polymerization and Isocyanate Monomers

Controlled radical polymerization (CRP) techniques, including Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), have revolutionized polymer synthesis.[1][2][3] These methods allow for the precise control over polymer molecular weight, architecture, and functionality, which is crucial for advanced applications in drug delivery, materials science, and nanotechnology.[4][5]

Isocyanate-functionalized polymers are highly valuable due to the reactive nature of the isocyanate group (-NCO), which can readily react with a variety of nucleophiles such as amines, alcohols, and thiols.[6][7] This reactivity allows for the straightforward synthesis of well-defined polymers that can be further modified to introduce specific functionalities, making them ideal for applications requiring bioconjugation, surface modification, or the development of responsive materials.

This compound, a styrenic isocyanate, presents an interesting monomer for CRP due to its potential to combine the controlled polymerization characteristics of styrenic monomers with the reactive utility of the isocyanate group.

Strategies for Incorporating this compound into Polymers

There are two primary strategies for incorporating this compound or similar isocyanate functionalities into polymers using CRP:

  • Direct Polymerization: In this approach, the isocyanate-containing monomer is directly polymerized or copolymerized. This strategy offers a straightforward route to polymers with pendant isocyanate groups. However, the high reactivity of the isocyanate group can pose challenges, as it may react with components of the polymerization system or be sensitive to the polymerization conditions.[6]

  • Post-Polymerization Modification: This strategy involves the polymerization of a precursor monomer containing a functional group that can be subsequently converted to an isocyanate, or a monomer with a reactive handle that can be reacted with an isocyanate-containing molecule.[8][9][10] This approach is often preferred when the isocyanate functionality is incompatible with the polymerization conditions.

Direct Polymerization of Isocyanate-Containing Monomers via RAFT

The direct polymerization of unprotected isocyanate-containing monomers has been successfully demonstrated using RAFT polymerization.[6] RAFT is a versatile CRP technique that is tolerant to a wide range of functional groups.[11]

Mechanism of RAFT Polymerization

The fundamental mechanism of RAFT polymerization is illustrated in the diagram below. It involves a degenerative chain transfer process mediated by a RAFT agent (a thiocarbonylthio compound).

RAFT_Mechanism Initiator Initiator I_rad Initiator Radical (I●) Initiator->I_rad Decomposition Pn_rad Propagating Radical (Pn●) I_rad->Pn_rad + M Monomer Monomer (M) Intermediate_1 Intermediate Radical Pn_rad->Intermediate_1 + RAFT Agent Intermediate_2 Intermediate Radical Pn_rad->Intermediate_2 + Dormant Polymer RAFT_Agent RAFT Agent (Z-C(=S)S-R) RAFT_Agent->Intermediate_1 Dormant_Polymer Dormant Polymer Chain Intermediate_1->Dormant_Polymer Fragmentation R_rad Leaving Group Radical (R●) Intermediate_1->R_rad Fragmentation Dormant_Polymer->Intermediate_2 R_rad->Pn_rad + M Intermediate_2->Pn_rad Fragmentation Intermediate_2->Dormant_Polymer Fragmentation

Caption: General mechanism of RAFT polymerization.

Key Considerations for Direct RAFT Polymerization of Isocyanates

Based on the successful RAFT polymerization of 2-(acryloyloxy)ethyl isocyanate (AOI), the following considerations are crucial for the direct polymerization of this compound:

  • Choice of RAFT Agent: A neutral RAFT agent is recommended to avoid side reactions with the isocyanate group.

  • Reaction Temperature: Lower reaction temperatures are preferable to minimize potential side reactions of the isocyanate group.

  • Solvent: Anhydrous and aprotic solvents are essential to prevent the reaction of the isocyanate with water or other protic species.

Quantitative Data from a Model System: RAFT Polymerization of 2-(Acryloyloxy)ethyl Isocyanate (AOI)

The following table summarizes the results from the RAFT polymerization of AOI, which can serve as a reference for designing experiments with this compound.

EntryRAFT Agent[M]₀/[CTA]₀/[I]₀Time (h)Conversion (%)Mₙ ( g/mol )Đ (Mₙ/Mₙ)
14-Cyano-4-(phenylcarbonothioylthio)pentanoic acid100/1/0.269512,5001.15
22-Cyano-2-propyl dodecyl trithiocarbonate100/1/0.269212,1001.12

Data adapted from a study on a related isocyanate monomer for illustrative purposes.[6]

Post-Polymerization Modification

An alternative and often more versatile approach to obtaining polymers with pendant isocyanate groups is through post-polymerization modification. This involves synthesizing a well-defined polymer with reactive handles and subsequently reacting it with an isocyanate-containing molecule, or converting a precursor functional group on the polymer to an isocyanate.

Workflow for Post-Polymerization Modification

The general workflow for introducing isocyanate functionality via post-polymerization modification is depicted below.

PPM_Workflow CRP Controlled Radical Polymerization Precursor_Polymer Precursor Polymer (with reactive groups) CRP->Precursor_Polymer Modification_Reaction Modification Reaction Precursor_Polymer->Modification_Reaction Isocyanate_Molecule This compound Isocyanate_Molecule->Modification_Reaction Functional_Polymer Isocyanate-Functionalized Polymer Modification_Reaction->Functional_Polymer

Caption: Post-polymerization modification workflow.

Suitable Precursor Polymers and Reactions

Polymers containing hydroxyl or primary amine groups are excellent candidates for post-polymerization modification with this compound. These can be synthesized using CRP of monomers like 2-hydroxyethyl methacrylate (HEMA) or N-(2-aminoethyl) methacrylamide. The reaction of the hydroxyl or amine groups with the isocyanate proceeds efficiently, often under mild conditions, to form urethane or urea linkages, respectively.[8]

Experimental Protocols

The following protocols are adapted from literature procedures for the polymerization and modification of isocyanate-containing systems and should be considered as a starting point for working with this compound. Caution: Isocyanates are toxic and moisture-sensitive. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere.

Protocol for Direct RAFT Polymerization

This protocol is based on the RAFT polymerization of an unprotected isocyanate-containing monomer.[6]

Materials:

  • This compound (monomer)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

Procedure:

  • In a Schlenk flask, dissolve the RAFT agent and AIBN in the anhydrous solvent.

  • Add the this compound monomer to the solution.

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 60-70 °C) and stir.

  • Monitor the polymerization by taking samples periodically for analysis (e.g., ¹H NMR for conversion, GPC for molecular weight and dispersity).

  • Terminate the polymerization by cooling the flask to room temperature and exposing the solution to air.

  • Precipitate the polymer in a non-solvent (e.g., cold hexane or methanol) and dry under vacuum.

Protocol for Post-Polymerization Modification

This protocol describes the reaction of a hydroxyl-functionalized polymer with an isocyanate.[8]

Materials:

  • Hydroxyl-functionalized polymer (e.g., poly(HEMA))

  • This compound

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Anhydrous solvent (e.g., dichloromethane, THF)

Procedure:

  • Dissolve the hydroxyl-functionalized polymer in the anhydrous solvent in a flame-dried Schlenk flask under an inert atmosphere.

  • Add a solution of this compound (typically 1.1-1.5 equivalents per hydroxyl group) to the polymer solution.

  • Add a catalytic amount of DBTDL.

  • Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C).

  • Monitor the reaction progress by FTIR (disappearance of the -NCO peak at ~2270 cm⁻¹) or ¹H NMR.

  • Once the reaction is complete, precipitate the functionalized polymer in a suitable non-solvent.

  • Purify the polymer by repeated precipitation and dry under vacuum.

Signaling Pathways and Logical Relationships

The decision-making process for choosing a synthetic strategy for incorporating this compound can be visualized as follows:

Strategy_Decision Start Desired Isocyanate- Functionalized Polymer Check_Compatibility Is this compound compatible with desired CRP conditions? Start->Check_Compatibility Direct_Polymerization Direct Polymerization (e.g., RAFT) Check_Compatibility->Direct_Polymerization Yes Post_Mod Post-Polymerization Modification Check_Compatibility->Post_Mod No Final_Polymer Target Polymer Direct_Polymerization->Final_Polymer Synthesize_Precursor Synthesize Precursor Polymer via CRP Post_Mod->Synthesize_Precursor React_Isocyanate React with This compound Synthesize_Precursor->React_Isocyanate React_Isocyanate->Final_Polymer

Caption: Decision pathway for synthesis strategy.

Conclusion

While direct experimental data for the controlled radical polymerization of this compound is not widely available, this guide demonstrates that there are viable and well-documented strategies for its incorporation into well-defined polymers. Both direct polymerization, particularly via RAFT, and post-polymerization modification are powerful approaches. The choice of method will depend on the specific requirements of the target polymer and the compatibility of the isocyanate group with the chosen polymerization system. The protocols and data presented for analogous systems provide a solid foundation for researchers to design and execute their own experiments with this versatile monomer, opening up new possibilities for the creation of advanced functional materials.

References

Atom Transfer Radical Polymerization (ATRP) initiated by (1-Isocyanatoethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Atom Transfer Radical Polymerization (ATRP) Initiated by (1-Bromoethyl)benzene

A Note on the Initiator: This guide focuses on Atom Transfer Radical Polymerization (ATRP) initiated by (1-Bromoethyl)benzene . The query for "(1-Isocyanatoethyl)benzene" as an initiator likely contains a misnomer, as the high reactivity of the isocyanate (-N=C=O) group is generally incompatible with the conditions of controlled radical polymerization. (1-Bromoethyl)benzene is a structurally similar and widely-used initiator for ATRP, making it the presumed intended subject for a technical guide aimed at researchers and developers.

This document provides a comprehensive overview of the principles, experimental protocols, and applications of ATRP utilizing (1-Bromoethyl)benzene, a cornerstone technique for the synthesis of well-defined polymers for advanced applications, including drug delivery systems.[1][2]

Core Principles of Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a robust method of controlled/"living" radical polymerization (CRP) that allows for the precise construction of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[3] The fundamental principle of ATRP is the establishment of a rapid dynamic equilibrium between a small concentration of active, propagating radicals and a vast majority of dormant species (alkyl halides).[1][3]

This equilibrium is mediated by a transition metal complex, typically copper, which reversibly transfers a halogen atom between the metal center and the propagating polymer chain. The process consists of three main steps:

  • Initiation: An initiator, such as (1-Bromoethyl)benzene, is activated by a transition metal complex in its lower oxidation state (e.g., Cu(I)Br/Ligand). This involves the transfer of the bromine atom to the metal complex, generating an initial radical and the metal complex in its higher oxidation state (e.g., Cu(II)Br₂/Ligand).

  • Propagation: The generated radical adds to monomer units.

  • Deactivation: The propagating radical is quickly and reversibly deactivated by the higher oxidation state metal complex, reforming a dormant polymer chain and the lower oxidation state metal complex.

This reversible deactivation ensures that the concentration of active radicals at any given moment is extremely low, which significantly suppresses termination reactions that are common in conventional free radical polymerization.[2] This control allows polymer chains to grow simultaneously and uniformly.

ATRP_Mechanism I Initiator (R-X) CuI Activator (Cu(I)/L) R_rad Radical (R.) I->R_rad k_act CuII Deactivator (X-Cu(II)/L) Pn_rad Propagating Radical (Pn.) R_rad->Pn_rad M Monomer (M) Pn_X Dormant Chain (Pn-X) Pn_rad->Pn_X k_deact Pn_X->Pn_rad k_act

Mechanism of Atom Transfer Radical Polymerization (ATRP).

Quantitative Data Summary

(1-Bromoethyl)benzene is an effective initiator for the controlled polymerization of a variety of monomers, most notably styrene and methacrylates.[1] The following tables summarize typical quantitative data, illustrating the high degree of control over molecular weight (Mₙ) and low polydispersity indices (PDI or Mₙ/Mₙ) achievable.

Table 1: ATRP of Styrene Initiated by (1-Bromoethyl)benzene

[Styrene]:[Initiator]:[CuBr]:[Ligand] Ligand Solvent Temp. (°C) Time (h) Conv. (%) Mₙ (Theor.) Mₙ (Exp.) PDI
100:1:1:2 dNbpy Bulk 110 4.5 49 5,100 5,900 1.10
100:1:1:2 dNbpy Bulk 110 7.0 73 7,600 8,500 1.09
100:1:1:2 dNbpy Bulk 110 9.5 95 9,900 10,800 1.07
100:1:1:1 PMDETA Bulk 110 8.0 91 9,500 10,400 1.15

| 200:1:1:1 | PMDETA | Anisole (50%) | 110 | 6.0 | 85 | 17,700 | 18,500 | 1.19 |

(Data compiled from representative literature.[1][4] dNbpy: 4,4'-di(5-nonyl)-2,2'-bipyridine; PMDETA: N,N,N',N'',N''-pentamethyldiethylenetriamine)

Table 2: ATRP of Methyl Methacrylate (MMA) Initiated by (1-Bromoethyl)benzene

[MMA]:[Initiator]:[CuBr]:[Ligand] Ligand Solvent Temp. (°C) Time (h) Conv. (%) Mₙ (Theor.) Mₙ (Exp.) PDI
100:1:0.5:1 dNbpy Diphenyl Ether (50%) 90 4 65 6,500 7,200 1.18
100:1:0.5:1 dNbpy Diphenyl Ether (50%) 90 7 88 8,800 9,400 1.15

| 200:1:1:2 | dNbpy | Diphenyl Ether (50%) | 90 | 10 | 92 | 18,400 | 19,500 | 1.25 |

(Data compiled from representative literature.[1][5] Note: (1-Bromoethyl)benzene can be a slower initiator for methacrylates compared to initiators like ethyl 2-bromoisobutyrate, but still provides good control.)

Experimental Protocols

Successful ATRP requires stringent anaerobic conditions to prevent the oxidation of the Cu(I) catalyst. The following protocols are generalized procedures for lab-scale synthesis.

ATRP_Workflow prep 1. Preparation - Dry glassware - Purify monomer/solvent setup 2. Reaction Setup - Add catalyst (CuBr) & ligand - Seal with septum prep->setup deoxygenate 3. Deoxygenation - Purge with N2/Ar - Or use Freeze-Pump-Thaw cycles setup->deoxygenate add_reagents 4. Add Reagents - Add deoxygenated monomer/solvent - Stir to form complex deoxygenate->add_reagents initiate 5. Initiate Polymerization - Heat to reaction temp. - Inject initiator (e.g., 1-PEBr) add_reagents->initiate polymerize 6. Polymerization - Maintain temp. & stir - Take samples for analysis (GC, GPC) initiate->polymerize terminate 7. Termination & Purification - Expose to air to quench - Dilute and pass through alumina - Precipitate, filter, and dry polymerize->terminate

General experimental workflow for ATRP.
Protocol for Bulk ATRP of Styrene

This protocol outlines a procedure for the bulk polymerization of styrene initiated by (1-bromoethyl)benzene.[1]

  • Materials:

    • Styrene (inhibitor removed via basic alumina column)

    • (1-Bromoethyl)benzene (initiator)

    • Copper(I) bromide (CuBr) (catalyst)

    • N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) (ligand)

    • Tetrahydrofuran (THF)

    • Methanol (for precipitation)

    • High purity Argon or Nitrogen gas

  • Equipment:

    • Schlenk flask with a magnetic stir bar

    • Schlenk line or glovebox

    • Degassed syringes

    • Oil bath with temperature controller

  • Procedure:

    • Preparation: A Schlenk flask with a stir bar is oven-dried and cooled under an inert atmosphere.

    • Catalyst Loading: In the flask, CuBr (e.g., 0.1 mmol, 14.3 mg) is added. The flask is sealed with a rubber septum and purged with inert gas for 15 minutes.

    • Ligand and Monomer Addition: Deoxygenated PMDETA (e.g., 0.1 mmol, 21 µL) is added via syringe, followed by deoxygenated styrene (e.g., 100 mmol, 11.4 mL). The mixture is stirred to form the catalyst complex.

    • Initiation: The flask is placed in a preheated oil bath at 110 °C. Once the temperature stabilizes, (1-bromoethyl)benzene (e.g., 1 mmol, 137 µL) is injected via syringe to begin the polymerization.

    • Polymerization: The reaction proceeds for a set time (e.g., 2-8 hours). Samples can be taken periodically with a degassed syringe to monitor monomer conversion by Gas Chromatography (GC) and molecular weight evolution by Gel Permeation Chromatography (GPC).

    • Termination and Purification: The reaction is stopped by cooling the flask to room temperature and exposing the contents to air, which oxidizes and deactivates the catalyst. The viscous mixture is diluted with THF.

    • Catalyst Removal: The THF solution is passed through a short column of neutral alumina to remove the copper complex.

    • Isolation: The polymer is isolated by precipitating the clear solution into a large volume of cold methanol. The white precipitate is collected by filtration and dried under vacuum.

Protocol for Solution ATRP of Methyl Methacrylate (MMA)

This protocol describes the polymerization of MMA in a solvent.[1]

  • Materials:

    • Methyl methacrylate (MMA) (inhibitor removed)

    • (1-Bromoethyl)benzene (initiator)

    • Copper(I) bromide (CuBr) (catalyst)

    • 4,4'-di(5-nonyl)-2,2'-bipyridine (dNbpy) (ligand)

    • Diphenyl ether or Anisole (anhydrous solvent)

    • THF, Methanol

    • High purity Argon or Nitrogen gas

  • Equipment:

    • Same as for styrene polymerization.

  • Procedure:

    • Preparation: A Schlenk flask is prepared as described previously.

    • Catalyst Loading: CuBr (e.g., 0.05 mmol, 7.2 mg) and dNbpy (e.g., 0.1 mmol, 40.8 mg) are added to the flask under an inert atmosphere.

    • Solvent and Monomer Addition: Deoxygenated solvent (e.g., 10 mL of diphenyl ether) and deoxygenated MMA (e.g., 100 mmol, 10.7 mL) are added via syringes. The mixture is stirred.

    • Initiation: The flask is heated to 90 °C in an oil bath. After the solution becomes homogeneous and the temperature is stable, (1-bromoethyl)benzene (e.g., 0.5 mmol, 68.5 µL) is injected to start the polymerization.

    • Polymerization: The reaction is maintained at 90 °C for the desired duration (e.g., 4-10 hours), with sampling for analysis as needed.

    • Work-up: The termination, purification, and isolation steps are identical to those described in the styrene protocol.

Advanced Application: Block Copolymer Synthesis

The "living" nature of ATRP, where the polymer chains retain their bromine end-group functionality, makes it an excellent method for synthesizing block copolymers.[1] The first polymer block, synthesized as described above, serves as a macroinitiator for the polymerization of a second, different monomer.

Block_Copolymer_Synthesis step1 Step 1: Synthesize First Block (Macroinitiator) atrp1 ATRP of Monomer A Initiator: R-Br Product: Polymer_A-Br step1->atrp1 purify1 Purify and Characterize Macroinitiator (Polymer_A-Br) atrp1->purify1 step2 Step 2: Synthesize Second Block (Chain Extension) purify1->step2 atrp2 ATRP of Monomer B Initiator: Polymer_A-Br Product: Polymer_A-b-Polymer_B-Br step2->atrp2 purify2 Purify and Characterize Diblock Copolymer atrp2->purify2

Logical workflow for diblock copolymer synthesis via ATRP.

Conceptual Protocol for Polystyrene-b-poly(methyl methacrylate):

  • Synthesize Polystyrene Macroinitiator: Perform an ATRP of styrene using (1-bromoethyl)benzene as the initiator, following Protocol 3.1. Stop the reaction at a high conversion but before all monomer is consumed to ensure high end-group fidelity. Purify the resulting bromine-terminated polystyrene (PSt-Br) thoroughly. Characterize its Mₙ and PDI via GPC.

  • Chain Extension with MMA: In a new Schlenk flask, dissolve the purified PSt-Br macroinitiator. Add the catalyst system (e.g., CuBr/PMDETA) and deoxygenated MMA.

  • Polymerization: Heat the mixture to the appropriate temperature (e.g., 90 °C) to initiate the polymerization of MMA from the PSt-Br chain ends.

  • Isolation: After the desired time, terminate the reaction and purify the resulting diblock copolymer using the standard procedure of alumina filtration and precipitation.

  • Characterization: Use GPC to confirm a clear shift to higher molecular weight compared to the PSt-Br macroinitiator, while maintaining a low PDI. This confirms the successful formation of the PSt-b-PMMA diblock copolymer.

This sequential monomer addition strategy is a powerful tool for creating tailored amphiphilic block copolymers, which are of significant interest for self-assembly into nanostructures like micelles and polymersomes for drug delivery applications.[6]

References

An In-depth Technical Guide to the Analytical Detection of (1-Isocyanatoethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core analytical methodologies for the detection and quantification of (1-Isocyanatoethyl)benzene. Due to the highly reactive nature of the isocyanate functional group, direct analysis can be challenging. Therefore, the primary analytical strategies involve derivatization to form stable, readily analyzable products, followed by chromatographic separation and detection. This guide details both derivatization-based and direct analysis techniques, providing experimental protocols and expected performance data to aid researchers in selecting and implementing the most suitable method for their specific application.

Core Analytical Strategies

The detection of this compound predominantly relies on two main approaches:

  • Derivatization followed by Chromatography: This is the most common and robust approach. The isocyanate group is reacted with a derivatizing agent to form a stable urea or carbamate derivative. These derivatives are then analyzed using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and specificity.

  • Direct Analysis by Chromatography: In some cases, direct analysis of the underivatized isocyanate is possible, particularly with HPLC. However, this approach is less common due to the compound's reactivity and potential for degradation during analysis.

Derivatization-Based Methods

Derivatization is the cornerstone of isocyanate analysis, offering increased stability, improved chromatographic properties, and enhanced detector response. The choice of derivatizing agent is critical and depends on the analytical technique and desired sensitivity.

Common Derivatizing Agents for Isocyanates
Derivatizing AgentAcronymResulting DerivativePrimary Analytical TechniqueKey Advantages
1-(2-Pyridyl)piperazine1,2-PPUreaHPLC-UV/MSForms stable derivatives, suitable for both UV and MS detection.[1]
Di-n-butylamineDBAUreaHPLC-MS/MS, TitrationSimple reagent, effective for forming derivatives for LC-MS analysis.[2]
1-(9-Anthracenylmethyl)piperazineMAPUreaHPLC-Fluorescence/UVHighly fluorescent derivative, enabling very low detection limits.[3]
9-(Methylaminomethyl)anthraceneMAMAUreaHPLC-FluorescenceForms fluorescent derivatives suitable for sensitive analysis.[3]
N-BenzylmethylamineNBMAUreaHPLC-UV/MS/MSResulting derivatives have good solubility in common HPLC solvents.[4]
Alcohols (e.g., Methanol, Ethanol)-UrethaneHPLC, GCSimple reaction, but may have lower sensitivity compared to other agents.[5]
Experimental Protocol: Derivatization with 1-(2-Pyridyl)piperazine (1,2-PP) followed by HPLC-UV/MS Analysis

This protocol is adapted from established methods for other isocyanates and is suitable for the quantification of this compound in various sample matrices.[1]

1. Sample Preparation and Derivatization:

  • For liquid samples (e.g., reaction mixtures, extracts), a known volume or weight is taken. For air samples, the air is passed through an impinger containing a solution of the derivatizing agent.

  • The sample is treated with a solution of 1,2-PP in a suitable solvent (e.g., toluene or acetonitrile). The derivatization reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete reaction.

  • For solid samples, extraction with a solvent containing the derivatizing agent can be performed.[1]

2. Sample Clean-up:

  • After derivatization, the excess derivatizing agent and other matrix components may need to be removed. Solid-phase extraction (SPE) with a silica-based sorbent is a common clean-up step.

  • The derivatized analyte is eluted from the SPE cartridge, and the eluent is evaporated to dryness and reconstituted in the mobile phase for HPLC analysis.

3. HPLC-UV/MS Analysis:

  • HPLC System: A standard HPLC system equipped with a UV detector and a mass spectrometer (e.g., single quadrupole or tandem quadrupole) is used.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is typically employed.

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and water, often with a modifier like formic acid or ammonium acetate, is used to achieve good separation.

  • Detection:

    • UV Detection: The derivative of this compound with 1,2-PP is expected to have a UV absorbance maximum around 254 nm.

    • MS Detection: Mass spectrometry provides higher selectivity and sensitivity. The instrument would be operated in positive electrospray ionization (ESI+) mode, monitoring for the protonated molecular ion of the derivative. For this compound (MW: 147.18 g/mol ) derivatized with 1,2-PP (MW: 163.24 g/mol ), the expected protonated molecular ion [M+H]+ would be at m/z 311.4.

Workflow for Derivatization and HPLC Analysis

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample containing This compound Derivatization Derivatization with 1,2-PP Sample->Derivatization Add 1,2-PP solution Cleanup Solid-Phase Extraction (SPE) Clean-up Derivatization->Cleanup Load onto SPE cartridge HPLC HPLC Separation (C18 Column) Cleanup->HPLC Inject reconstituted sample UV_Det UV Detection (~254 nm) HPLC->UV_Det MS_Det MS/MS Detection (ESI+, MRM) HPLC->MS_Det Quant Quantification UV_Det->Quant MS_Det->Quant

Caption: General workflow for the analysis of this compound via derivatization and HPLC.

Experimental Protocol: Derivatization for GC-MS Analysis

This compound can also be analyzed by GC-MS, particularly after derivatization with an alcohol to form a more volatile and thermally stable urethane. Furthermore, its use as a chiral derivatizing agent for alcohols and amines to form carbamates indicates that these derivatives are amenable to GC analysis.[6]

1. Derivatization:

  • The sample containing this compound is reacted with a simple alcohol, such as methanol or ethanol, in the presence of a catalyst if necessary. This reaction converts the isocyanate to a stable urethane.

  • Alternatively, if analyzing for chiral purity or resolving enantiomers, a chiral alcohol or amine can be used as the derivatizing agent.

2. GC-MS Analysis:

  • GC System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating the urethane derivative.

  • Injector: A split/splitless injector is used. The injector temperature should be optimized to ensure volatilization without thermal degradation.

  • Oven Temperature Program: A temperature gradient is typically used, for example, starting at a low temperature (e.g., 60 °C) and ramping up to a higher temperature (e.g., 250 °C) to elute the derivative.

  • MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. The resulting mass spectrum will show characteristic fragmentation patterns for the urethane derivative, which can be used for identification and quantification.

Logical Flow for GC-MS Method Development

start Start: Analyze This compound derivatize Derivatize with Alcohol (e.g., Methanol) start->derivatize select_col Select GC Column (e.g., DB-5ms) derivatize->select_col opt_inj Optimize Injector Temperature select_col->opt_inj opt_oven Optimize Oven Temperature Program opt_inj->opt_oven opt_ms Optimize MS Parameters (EI) opt_oven->opt_ms validate Method Validation (LOD, LOQ, Linearity) opt_ms->validate finish Routine Analysis validate->finish

Caption: Key steps in the development of a GC-MS method for this compound analysis.

Direct Analysis Methods

While less common, direct analysis of this compound by HPLC is feasible, particularly for monitoring reactions where the concentration is relatively high and the matrix is clean.

Experimental Protocol: Direct HPLC-UV Analysis

This protocol is based on methods for the direct analysis of similar aromatic isocyanates like phenyl isocyanate.[7]

1. Sample Preparation:

  • The sample is diluted in a suitable solvent that is compatible with the HPLC mobile phase and does not react with the isocyanate. Acetonitrile is a common choice.

  • Samples should be analyzed promptly after preparation to minimize degradation.

2. HPLC-UV Analysis:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A reversed-phase column, such as a C18 or a specialized column for polar compounds, can be used.

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically used. The addition of a small amount of an acidic modifier like phosphoric acid or formic acid may be necessary to improve peak shape.[7]

  • Detection: UV detection at a wavelength where this compound has significant absorbance. The benzene ring suggests absorbance in the UV region, likely around 230-260 nm.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described analytical methods. The data is based on published methods for other isocyanates and serves as a guideline for method validation for this compound.

Analytical MethodAnalyte FormTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (R²)
HPLC-UV (with 1,2-PP derivatization)Urea Derivative0.1 - 1 ng/mL0.5 - 5 ng/mL> 0.99
HPLC-MS/MS (with DBA derivatization)Urea Derivative0.01 - 0.5 ng/mL0.05 - 2 ng/mL> 0.99
HPLC-Fluorescence (with MAP deriv.)Urea Derivative< 0.1 ng/mL< 0.5 ng/mL> 0.99
GC-MS (with alcohol derivatization)Urethane Deriv.0.1 - 5 ng/mL0.5 - 20 ng/mL> 0.99
Direct HPLC-UVFree Isocyanate1 - 10 µg/mL5 - 50 µg/mL> 0.98

Conclusion

The analytical detection of this compound is most reliably achieved through derivatization followed by chromatographic analysis. HPLC-based methods, particularly when coupled with mass spectrometry or fluorescence detection after derivatization with agents like 1,2-PP, DBA, or MAP, offer the highest sensitivity and specificity. For applications where high sensitivity is not required, direct HPLC-UV analysis or GC-MS after conversion to a urethane are also viable options. The choice of the optimal method will depend on the specific requirements of the analysis, including the sample matrix, required detection limits, and available instrumentation. Proper method development and validation are crucial to ensure accurate and reliable quantification of this reactive compound.

References

A Comprehensive Technical Guide to Safety Precautions for Working with Isocyanates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical safety precautions required when working with isocyanates. Given their high reactivity and potential for severe health effects, a thorough understanding and implementation of robust safety protocols are paramount for all laboratory and research personnel. This document outlines the health hazards, exposure limits, control measures, and detailed experimental protocols for monitoring and surveillance.

Introduction to Isocyanates

Isocyanates are a class of highly reactive organic compounds characterized by the functional group R–N=C=O. They are widely utilized in the production of polyurethanes, which are found in a vast array of products, including foams, elastomers, coatings, and adhesives.[1] The most commonly used isocyanates in industrial and research settings include toluene diisocyanate (TDI), methylene diphenyl diisocyanate (MDI), and hexamethylene diisocyanate (HDI).[2] While essential for many applications, their reactivity also poses significant health risks.[3]

Health Effects of Isocyanate Exposure

Exposure to isocyanates can occur through inhalation of vapors, aerosols, or dusts, as well as through skin contact.[2] The primary health concerns associated with isocyanate exposure are respiratory sensitization and occupational asthma.[3][4]

Acute (Short-Term) Effects:

  • Irritation of the skin, eyes, nose, and throat.[3][5]

  • Coughing, wheezing, and shortness of breath.[5]

  • Gastrointestinal distress, including nausea and vomiting.[5]

  • Headaches.[5]

Chronic (Long-Term) Effects:

  • Respiratory Sensitization and Occupational Asthma: This is the most significant health effect. Once an individual is sensitized, subsequent exposure to even minute concentrations of isocyanates can trigger a severe asthma attack, which can be life-threatening.[3][6]

  • Hypersensitivity Pneumonitis: A rare but serious lung reaction.[6]

  • Contact Dermatitis: Allergic skin reactions can occur from direct contact.[7]

  • Potential Carcinogenicity: Some isocyanates, such as toluene diisocyanate (TDI), are classified as potential human carcinogens.[5]

Signaling Pathways in Isocyanate-Induced Asthma

The development of isocyanate-induced asthma is a complex immunological process. Upon inhalation, isocyanates can act as haptens, binding to endogenous proteins in the respiratory tract to form neo-antigens. These neo-antigens are then recognized by the immune system, initiating a cascade of events that can lead to airway inflammation and hyperresponsiveness.

Isocyanate_Asthma_Pathway Isocyanate Isocyanate Inhalation Haptenation Haptenation (Binding to Airway Proteins) Isocyanate->Haptenation Neoantigen Neo-antigen Formation Haptenation->Neoantigen APC Antigen Presenting Cell (APC) Activation Neoantigen->APC T_Cell T-Cell Activation (Th2 Differentiation) APC->T_Cell Cytokines Release of Cytokines (IL-4, IL-5, IL-13) T_Cell->Cytokines B_Cell B-Cell Activation T_Cell->B_Cell Cytokines->B_Cell Inflammation Airway Inflammation (Eosinophilia, Neutrophilia) Cytokines->Inflammation IgE IgE Production B_Cell->IgE Mast_Cell Mast Cell Degranulation IgE->Mast_Cell Symptoms Asthma Symptoms (Bronchoconstriction, Mucus Production) Mast_Cell->Symptoms Inflammation->Symptoms

Caption: Signaling pathway of isocyanate-induced asthma.

Occupational Exposure Limits (OELs)

Various regulatory agencies have established occupational exposure limits for isocyanates to protect workers. These limits are typically expressed as a Time-Weighted Average (TWA) over an 8-hour workday and a Short-Term Exposure Limit (STEL) for a 15-minute period. It is critical to note that due to the sensitizing nature of isocyanates, any exposure should be kept as low as reasonably practicable.

Regulatory BodyIsocyanate Group8-hour TWA15-minute STEL
OSHA (USA) All Isocyanates0.02 mg/m³-
NIOSH (USA) Toluene diisocyanate (TDI)0.005 ppm0.02 ppm (Ceiling)
Methylene bisphenyl isocyanate (MDI)0.005 ppm0.02 ppm (Ceiling)
HSE (UK) All Isocyanates0.02 mg/m³0.07 mg/m³
TRGS 900 (Germany) All Isocyanates0.05 mg/m³-

Table 1: Occupational Exposure Limits for Isocyanates from Various Regulatory Bodies.[1][8]

Hierarchy of Controls

To mitigate the risks associated with isocyanate exposure, a hierarchy of controls must be implemented. This approach prioritizes the most effective control measures.

Hierarchy_of_Controls Elimination Elimination/Substitution (Use isocyanate-free alternatives) Engineering Engineering Controls (Fume hoods, glove boxes, ventilation) Administrative Administrative Controls (SOPs, training, restricted access) PPE Personal Protective Equipment (PPE) (Respirators, gloves, lab coats)

Caption: Hierarchy of controls for managing isocyanate exposure.

Engineering Controls

Engineering controls are the most effective means of minimizing exposure by isolating the hazard from the worker.

  • Chemical Fume Hoods: All work with isocyanates should be conducted within a certified chemical fume hood.[9]

  • Glove Boxes: For procedures involving highly volatile isocyanates or large quantities, a glove box provides an additional layer of containment.

  • Ventilation: Local exhaust ventilation (LEV) systems should be used to capture emissions at the source.[10] General laboratory ventilation should be maintained to ensure a high rate of air exchange.

Administrative Controls

Administrative controls involve work practices and procedures that reduce the duration, frequency, and severity of exposure.

  • Standard Operating Procedures (SOPs): Detailed SOPs for all procedures involving isocyanates must be developed and strictly followed.

  • Training: All personnel working with isocyanates must receive comprehensive training on the hazards, safe handling procedures, emergency response, and the proper use of PPE.[11]

  • Restricted Access: Areas where isocyanates are used should be clearly marked and access restricted to authorized personnel.[9]

  • Hygiene Practices: Workers must wash their hands and face thoroughly before eating, drinking, or smoking.[12] Contaminated clothing should be removed and decontaminated before leaving the work area.[12]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.

  • Respiratory Protection: The selection of respiratory protection depends on the specific isocyanate and the potential for exposure. For most laboratory applications, a full-face respirator with organic vapor cartridges is recommended.[13] In situations with high potential for exposure, a supplied-air respirator may be necessary.[14]

  • Gloves: Chemical-resistant gloves, such as butyl rubber or nitrile, are required.[13] Latex gloves are not suitable for handling isocyanates.[7]

  • Eye Protection: Chemical splash goggles and a face shield are mandatory.[13]

  • Protective Clothing: A laboratory coat, disposable coveralls, and closed-toe shoes are required.[11]

Safe Handling and Storage

  • Storage: Isocyanates should be stored in a cool, dry, well-ventilated area, away from incompatible materials such as water, acids, bases, and alcohols.[11] Containers must be tightly sealed to prevent moisture from entering, as this can lead to a dangerous buildup of pressure due to the formation of carbon dioxide.[9]

  • Handling: Use the smallest quantities of isocyanates necessary for the experiment.[9] Avoid heating isocyanate containers.[9]

Emergency Procedures

  • Spills: In the event of a spill, evacuate the area immediately and notify the appropriate emergency response personnel.[11] Only trained individuals with the proper PPE should attempt to clean up the spill.[9] Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[11] The absorbed material should be placed in an open-top container and decontaminated with a neutralization solution (e.g., 5-10% sodium carbonate in water).[15]

  • Exposure:

    • Inhalation: Move the affected person to fresh air immediately. Seek medical attention.

    • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.

    • Eye Contact: Flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Experimental Protocols for Exposure Monitoring

Regular monitoring of the workplace environment and personnel is crucial to ensure that control measures are effective.

Air Sampling and Analysis

OSHA Method 42/47 and 5002: These methods are commonly used for the analysis of diisocyanates in air.[16][17]

  • Principle: Air is drawn through a glass fiber filter coated with a derivatizing agent, such as 1-(2-pyridyl)piperazine (1-2PP), which reacts with the isocyanates to form stable urea derivatives.[16][17]

  • Sampling:

    • Use a personal sampling pump calibrated to a flow rate of 1 L/min.[16]

    • Collect a sample of 60 to 240 liters of air.[16]

    • The sampling cassette should be placed in the breathing zone of the worker.

  • Analysis:

    • The filter is extracted with a suitable solvent (e.g., acetonitrile/dimethyl sulfoxide).[16]

    • The extract is analyzed by High-Performance Liquid Chromatography (HPLC) with a fluorescence or ultraviolet detector to quantify the specific isocyanate derivatives.[16]

Biological Monitoring

Biological monitoring assesses the total body burden of isocyanates from all routes of exposure.[7]

  • Principle: Isocyanates are metabolized in the body and can be detected as their corresponding diamines in urine or as adducts to hemoglobin in the blood.[1][12]

  • Urine Sampling:

    • Urine samples should be collected at the end of the work shift.[13]

    • The samples are hydrolyzed to release the diamines.

    • The diamines are then analyzed by gas chromatography-mass spectrometry (GC-MS) or HPLC.

  • Blood Sampling:

    • Blood samples are collected and the hemoglobin is isolated.

    • The hemoglobin is hydrolyzed to release the diamine adducts.

    • The adducts are quantified using GC-MS or HPLC.

Health Surveillance

A health surveillance program is essential for the early detection of any adverse health effects.[13]

  • Baseline Medical Examination: A pre-placement medical examination should be conducted to establish a baseline of the worker's respiratory health. This should include a detailed medical and occupational history and lung function tests (spirometry).[4]

  • Periodic Medical Examinations: Annual medical examinations should be performed, including a questionnaire on respiratory symptoms and repeat lung function tests.[4]

  • Immediate Evaluation: Any worker who develops symptoms suggestive of isocyanate exposure should be removed from the exposure and evaluated by a physician immediately.

Conclusion

Working with isocyanates requires a rigorous and multi-faceted safety program. By understanding the health hazards, adhering to established exposure limits, and diligently implementing a hierarchy of controls, researchers and scientists can significantly minimize the risks associated with these highly reactive compounds. Regular exposure monitoring and a comprehensive health surveillance program are critical components of a safe working environment. Adherence to the detailed protocols and safety measures outlined in this guide is essential for the protection of all personnel involved in the handling and use of isocyanates.

References

Core Principles: The Crossroads of DNA Repair

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to CRISPR-Cas9 Troubleshooting and Optimization

For researchers, scientists, and drug development professionals, the CRISPR-Cas9 system represents a transformative tool for precise genome engineering. Its applications in creating disease models, identifying drug targets, and developing novel therapeutics are vast. However, realizing the full potential of this technology requires meticulous optimization and a systematic approach to troubleshooting common hurdles such as low editing efficiency and off-target effects. This guide provides detailed methodologies, quantitative comparisons, and logical workflows to enhance the success of your CRISPR-Cas9 experiments.

Following the creation of a double-strand break (DSB) by the Cas9 nuclease, the cell's natural DNA repair machinery is activated. The outcome of the edit is determined by which of two major pathways is utilized: Non-Homologous End Joining (NHEJ) or Homology-Directed Repair (HDR).[1][2] Understanding these pathways is critical for experimental design.

  • Non-Homologous End Joining (NHEJ): This is the cell's primary and most active repair mechanism.[1] It is an error-prone process that often results in small, random insertions or deletions (indels) at the DSB site.[3] This makes NHEJ the ideal pathway for gene knockout studies, where the goal is to disrupt the function of a gene.[4]

  • Homology-Directed Repair (HDR): This is a less frequent, high-fidelity repair mechanism that uses a DNA template to precisely repair the break.[3] By supplying an exogenous donor template containing a desired sequence flanked by "homology arms," researchers can introduce specific point mutations, insert new genes (knock-ins), or correct mutations.[4] HDR is predominantly active in the S and G2 phases of the cell cycle.[5]

The choice between these pathways is a critical optimization point. For precise edits, strategies often focus on suppressing NHEJ and promoting HDR.[5][6]

DNA_Repair_Pathways cluster_crispr CRISPR-Cas9 Action cluster_pathways Cellular Repair Mechanisms cluster_outcomes Experimental Outcomes cas9 Cas9-sgRNA Complex dsb Double-Strand Break (DSB) cas9->dsb Cleavage nhej NHEJ Pathway (Error-Prone) dsb->nhej Predominant Pathway hdr HDR Pathway (High-Fidelity) dsb->hdr Requires Donor Template (Less Frequent) knockout Gene Knockout (Indels) nhej->knockout knockin Precise Edit / Knock-in hdr->knockin

Caption: Cellular response to a CRISPR-Cas9 induced double-strand break.

General Experimental Workflow

A typical CRISPR-Cas9 experiment follows a multi-step process, from initial design to final validation. Each step presents opportunities for optimization to maximize efficiency and precision.[7][8][9]

Experimental_Workflow A Step 1: Design - Select Target Site - Design sgRNA - Design HDR Template (if needed) B Step 2: Synthesis & Preparation - Synthesize sgRNA - Prepare Cas9 (Protein, mRNA, or Plasmid) - Form Ribonucleoprotein (RNP) Complex A->B C Step 3: Delivery - Transfect Cells with CRISPR Components (Electroporation, Lipofection, etc.) B->C D Step 4: Incubation & Selection - Allow time for editing - Select/enrich edited cells (optional) C->D E Step 5: Analysis & Validation - Extract Genomic DNA - Perform Cleavage Detection Assay (e.g., T7E1) - Sequence to confirm edits (Sanger/NGS) D->E

Caption: A generalized workflow for mammalian cell genome editing.

Optimization of Key Parameters

Achieving high on-target efficiency while minimizing off-target effects is the central goal of optimization. Key variables include the design of the single guide RNA (sgRNA) and the method used to deliver the CRISPR components into the cell.[10][11]

sgRNA Design

The specificity and activity of the CRISPR system are primarily determined by the sgRNA sequence.[12][13]

ParameterRecommendationRationale
On-Target Activity Use design tools (e.g., CHOPCHOP, CRISPOR) that employ predictive scoring algorithms.[14][15]Algorithms analyze sequence features like GC content and nucleotide position biases to predict sgRNAs with higher cleavage efficiency.[15]
Off-Target Effects Select sgRNAs with minimal predicted off-target sites. Avoid sequences with high similarity to other genomic regions.[10][13]Mismatches can be tolerated, especially those far from the PAM sequence, leading to unintended cleavage at other loci.[13]
Sequence Length The ideal length for the target-complementary region is typically 17-23 nucleotides.[12]Shorter guides can increase specificity, while longer ones may lead to more off-target effects.[12]
PAM Site The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM). For S. pyogenes Cas9, this is 5'-NGG-3'.[12]The Cas9 nuclease will not bind and cleave the DNA without recognizing a valid PAM sequence.[12]
GC Content Aim for a GC content between 40-60%.[16]Very high or very low GC content can affect sgRNA stability and binding efficiency.[16]
Delivery Method

The format and delivery method of the Cas9 and sgRNA components significantly impact editing efficiency and cell viability. The three primary formats are plasmid DNA, mRNA, and a pre-complexed Ribonucleoprotein (RNP).[17][18]

Delivery FormatTransfection MethodOn-Target Efficiency (Example)AdvantagesDisadvantages
Plasmid DNA Lipofection / Electroporation~20% in iPSCs, ~63% in Jurkat T cells[17]Cost-effective; allows for selection marker use.Slower onset of action; risk of genomic integration; prolonged Cas9 expression can increase off-target effects.[11][17]
mRNA + sgRNA Lipofection / Electroporation~32% in iPSCs, ~42% in Jurkat T cells[17]Faster than plasmid; lower integration risk.mRNA can be unstable; may trigger immune responses.
RNP (Cas9 Protein + sgRNA) Electroporation~87% in iPSCs, ~94% in Jurkat T cells [17]Highest efficiency ; rapid action; protein is degraded quickly, minimizing off-target effects.[11][18]Higher cost for purified protein; requires optimization of delivery protocol.

Data summarized from studies in induced pluripotent stem cells (iPSCs) and Jurkat T cells.[17]

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. A logical approach to troubleshooting is essential for identifying and resolving the root cause of suboptimal results.[10][19]

Troubleshooting_Flowchart start Problem: Low or No Editing Efficiency q1 Is sgRNA design optimal? start->q1 q2 Is delivery method efficient? q1->q2 Yes sol1 Solution: - Redesign sgRNA using multiple prediction tools. - Test 2-3 different sgRNAs for the target gene. q1->sol1 No q3 Is Cas9/sgRNA expression adequate? q2->q3 Yes sol2 Solution: - Optimize transfection/electroporation parameters. - Switch to a more efficient method (e.g., RNP delivery). - Check cell viability post-delivery. q2->sol2 No q4 Is the detection assay sensitive? q3->q4 Yes sol3 Solution: - Verify plasmid/mRNA integrity. - Use codon-optimized Cas9 for the target species. - For plasmids, check for a suitable promoter. q3->sol3 No sol4 Solution: - Confirm assay controls work. - Increase sensitivity of detection (e.g., NGS). - T7E1 may not detect single base changes. q4->sol4 No

Caption: A troubleshooting flowchart for low CRISPR editing efficiency.

Key Experimental Protocol: T7 Endonuclease I (T7E1) Assay

The T7E1 assay is a common, cost-effective method to detect on-target gene modifications by recognizing and cleaving heteroduplex DNA formed between wild-type and edited DNA strands.[20][21]

Objective: To detect the presence of insertions or deletions (indels) at a target genomic locus.

Methodology:

  • Genomic DNA Extraction:

    • Harvest a population of cells transfected with CRISPR-Cas9 components.

    • Extract genomic DNA using a standard kit or protocol. Ensure high purity, as contaminants can inhibit PCR.[20]

  • PCR Amplification:

    • Design PCR primers to amplify a 400-1000 bp region surrounding the CRISPR target site.[20] The cleavage site should be off-center to produce easily resolvable bands.[21]

    • Perform PCR using a high-fidelity polymerase to amplify the target locus from the extracted genomic DNA.[22]

    • Run a small amount of the PCR product on an agarose gel to confirm amplification of a single, strong band of the correct size.[23]

  • Heteroduplex Formation:

    • In a PCR tube, take approximately 200-250 ng of the purified PCR product.

    • Use a thermocycler to denature and re-anneal the DNA, allowing wild-type and indel-containing strands to form mismatched heteroduplexes.[20]

    • Thermocycler Program: [20]

      • Denaturation: 95°C for 5 minutes.

      • Annealing Ramp: 95°C to 85°C at -2°C/second.

      • Slow Annealing: 85°C to 25°C at -0.1°C/second.

      • Hold: 4°C.

  • T7E1 Digestion:

    • To the 19 µL of annealed product, add 1 µL of T7 Endonuclease I enzyme (e.g., 10 units).[23]

    • Incubate the reaction at 37°C for 15-20 minutes.[20]

    • Note: Incubation time and enzyme amount may require optimization. Over-digestion can cause non-specific DNA degradation.[20]

    • Stop the reaction by adding EDTA.[22]

  • Analysis by Gel Electrophoresis:

    • Prepare a 2.0% - 2.5% agarose gel to resolve small DNA fragments.[20]

    • Load the entire digested sample alongside an undigested PCR product control.

    • The presence of cleaved bands in the digested sample, in addition to the parental band, indicates successful genome editing. The intensity of the cleaved bands relative to the parental band can be used to estimate editing efficiency.[23]

References

An In-depth Technical Guide to Side Reactions in (1-Isocyanatoethyl)benzene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Principle: Navigating the Complexities of Isocyanate Polymerization

The polymerization of (1-isocyanatoethyl)benzene, also known as α-methylbenzyl isocyanate, presents a promising avenue for the synthesis of helical polymers with potential applications in chiral separations, catalysis, and drug delivery. However, the high reactivity of the isocyanate group makes this process susceptible to several side reactions that can significantly impact the molecular weight, polydispersity, and helical structure of the resulting polymer. This technical guide provides a comprehensive overview of the primary side reactions encountered during the polymerization of this compound, with a focus on anionic polymerization, and outlines experimental strategies to mitigate these undesired pathways.

Dominant Side Reaction: Cyclotrimerization

The most prevalent side reaction in the anionic polymerization of isocyanates is the formation of a thermodynamically stable six-membered ring known as an isocyanurate, which is the cyclic trimer of the monomer.[1] This reaction is particularly problematic as it consumes monomer and can act as a chain-terminating event, leading to polymers with low molecular weights and broad molecular weight distributions.

Mechanism: The cyclotrimerization is catalyzed by the anionic propagating species itself. The growing polymer chain end, which is an amidate anion, can attack three monomer molecules in a successive manner to form the stable cyclic trimer.

Mitigation Strategies: The key to suppressing cyclotrimerization lies in controlling the reactivity of the propagating chain end. Living anionic polymerization techniques have proven effective in achieving this control.[1] The choice of initiator and the addition of specific additives are crucial. For instance, the use of sodium naphthalenide in the presence of sodium tetraphenylborate (NaBPh4) has been shown to promote the living nature of the polymerization and suppress trimerization.[1] The counterion also plays a significant role; sodium (Na⁺) has been found to be more suitable than potassium (K⁺) or lithium (Li⁺) for controlling the polymerization of isocyanates.[1]

Quantitative Data on Trimer Formation
Reaction ConditionEffect on Trimer FormationReference
High Temperature Increases the rate of trimerization.[1]
High Monomer Concentration Favors polymerization over trimerization.[1]
Loose Ion Pairs (e.g., K⁺) Promote faster propagation but also increase the likelihood of trimerization.[1]
Tight Ion Pairs (e.g., Li⁺) Slow down both polymerization and trimerization, often leading to broader molecular weight distributions.[1]
Addition of Common Ion Salts (e.g., NaBPh₄) Stabilizes the propagating anion, reducing its propensity for trimerization.[1]

Secondary Side Reaction: Hydrolysis

Isocyanate groups are highly susceptible to reaction with water. The presence of even trace amounts of moisture in the polymerization system can lead to the hydrolysis of the monomer or the polymer side chains.

Mechanism: The isocyanate group reacts with water to form an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can further react with another isocyanate group to form a urea linkage, which can act as a crosslinking point or a defect in the polymer chain.

Mitigation Strategies: Rigorous purification and drying of all reagents and solvents are paramount. The polymerization should be carried out under a dry, inert atmosphere (e.g., argon or nitrogen). The use of freshly distilled solvents and monomers is highly recommended.

Potential Side Reaction: Depolymerization

Polyisocyanates have a relatively low ceiling temperature, which is the temperature at which the rate of polymerization equals the rate of depolymerization. Above this temperature, the polymer will start to revert to its monomer.

Mechanism: The depolymerization process is the reverse of the propagation step, where the polymer chain end "un-zips" to release monomer units.

Mitigation Strategies: To avoid depolymerization, the polymerization of this compound should be conducted at low temperatures. Anionic polymerizations of isocyanates are typically carried out at temperatures as low as -78 °C to -98 °C.[1] Increasing the monomer concentration can also help to shift the equilibrium towards polymerization.[1]

Experimental Protocols

A. Synthesis of this compound Monomer

A general and mild procedure for the synthesis of isocyanates from the corresponding amine hydrochloride can be adapted for this compound.[2]

Materials:

  • (1-Aminoethyl)benzene hydrochloride

  • Triphosgene

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • A three-necked round-bottom flask equipped with a mechanical stirrer is charged with CH₂Cl₂ and a saturated aqueous NaHCO₃ solution.

  • (1-Aminoethyl)benzene hydrochloride is added to the biphasic mixture and cooled in an ice bath.

  • Triphosgene is added in a single portion while stirring vigorously.

  • The reaction mixture is stirred in the ice bath for 15 minutes.

  • The organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂.

  • The combined organic layers are dried over MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by distillation under reduced pressure to yield this compound as a colorless oil.

B. Living Anionic Polymerization of this compound

This protocol is a general guideline for living anionic polymerization aimed at minimizing side reactions.

Materials:

  • This compound (freshly distilled)

  • Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone

  • Sodium naphthalenide solution in THF (initiator)

  • Sodium tetraphenylborate (NaBPh₄)

  • Methanol (for termination)

Procedure:

  • All glassware is flame-dried under vacuum and cooled under a stream of dry argon.

  • NaBPh₄ is dissolved in freshly distilled THF in a reaction flask under an argon atmosphere.

  • The flask is cooled to -98 °C in a liquid nitrogen/methanol bath.

  • The this compound monomer is added to the cooled THF solution via a syringe.

  • The polymerization is initiated by the dropwise addition of the sodium naphthalenide solution until a faint green color persists, followed by the calculated amount of initiator for the desired molecular weight. The solution typically turns a reddish-brown color.

  • The reaction is allowed to proceed at -98 °C for a specified time (e.g., 1-2 hours).

  • The polymerization is terminated by the addition of a small amount of degassed methanol.

  • The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent, such as methanol or hexane.

  • The precipitated polymer is collected by filtration, washed with the non-solvent, and dried under vacuum.

Characterization of Side Products

Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools for identifying and quantifying side products.

  • GPC Analysis: A multimodal GPC trace can indicate the presence of low molecular weight species, such as the cyclic trimer, in addition to the main polymer peak. A broad polydispersity index (PDI) can also be an indicator of side reactions and uncontrolled polymerization.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum of the crude polymerization product can reveal the presence of the cyclic trimer. The chemical shifts of the protons on the trimer will be distinct from those of the polymer backbone and the pendant α-methylbenzyl groups. Integration of the respective signals can provide a quantitative measure of the trimer content.

Visualization of Reaction Pathways

Main Polymerization and Side Reactions

Monomer This compound LivingPolymer Living Polythis compound Monomer->LivingPolymer Propagation Trimer Cyclic Trimer (Isocyanurate) Monomer->Trimer Catalyzed by Living End Hydrolysis Hydrolysis Products (Amine, Urea) Monomer->Hydrolysis Hydrolysis (Side Reaction) Initiator Anionic Initiator Initiator->LivingPolymer Initiation Polymer Polymer Product LivingPolymer->Polymer Termination LivingPolymer->Trimer Cyclotrimerization (Side Reaction) Water Water Water->Hydrolysis cluster_prep Preparation cluster_reaction Polymerization cluster_workup Work-up & Analysis Purification Solvent & Monomer Purification Setup Assemble Reactor under Argon Purification->Setup Drying Glassware Flame-Drying Drying->Setup Cooling Cool to -98 °C Setup->Cooling Addition Add Monomer & Initiator Cooling->Addition Polymerization Allow to Polymerize Addition->Polymerization Termination Terminate with Methanol Polymerization->Termination Precipitation Precipitate Polymer Termination->Precipitation Filtration Filter & Wash Precipitation->Filtration Drying_Polymer Dry Polymer under Vacuum Filtration->Drying_Polymer Characterization GPC & NMR Analysis Drying_Polymer->Characterization

References

An In-depth Technical Guide to the Purification of (1-Isocyanatoethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the purification techniques for (1-Isocyanatoethyl)benzene, also known as α-methylbenzyl isocyanate. The methodologies detailed herein are critical for obtaining high-purity material essential for research, chemical synthesis, and the development of pharmaceuticals and other specialized materials. This document outlines the most effective methods for purification, including distillation and chromatographic techniques, and provides detailed experimental protocols.

Core Purification Techniques

The primary methods for purifying this compound are fractional distillation under reduced pressure and preparative high-performance liquid chromatography (HPLC). The choice of method depends on the initial purity of the material, the scale of the purification, and the desired final purity.

Fractional Distillation: This is the most common and effective method for the bulk purification of this compound. Due to the compound's relatively high boiling point at atmospheric pressure and its potential for thermal decomposition, distillation is performed under vacuum. This technique separates this compound from non-volatile impurities and other compounds with significantly different boiling points.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially for analytical standards or in the final stages of synthesizing pharmaceutical intermediates, preparative HPLC is the method of choice. It is particularly useful for separating the racemate into its individual enantiomers, (R)-(+)- and (S)-(-)-α-methylbenzyl isocyanate, or for removing impurities with very similar boiling points to the target compound.

Quantitative Data on Purified this compound

The following table summarizes the physical properties and purity levels of commercially available this compound, which are indicative of the outcomes of effective purification.

Parameter(R)-(+)-α-Methylbenzyl Isocyanate(S)-(-)-α-Methylbenzyl IsocyanateRacemic this compound
Purity (by GC) ≥99.0%[1]≥98%[2], ≥99.0%[3]Typically 96% or higher[4]
Boiling Point 55-56 °C at 2.5 mmHg[1]55-56 °C at 2.5 mmHg[3], 98 °C at 23 mmHg[2]Data not specified, but expected to be similar to enantiomers.
Density (at 20°C) 1.045 g/mL[1]1.045 g/mL[3], 1.05 g/mL[2]Data not specified.
Refractive Index (n20/D) 1.513[1]1.5145[3], 1.51[2]Data not specified.
Optical Purity (ee) ≥99.5:0.5 (GC)[1]≥99.5:0.5 (GC)[3]Not applicable.

Experimental Protocols

Experimental Protocol 1: Purification by Vacuum Distillation

This protocol describes the purification of crude this compound using fractional distillation under reduced pressure.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flasks (multiple)

  • Vacuum pump

  • Heating mantle with magnetic stirring

  • Boiling chips or magnetic stir bar

  • Cold trap (recommended)

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • The round-bottom flask containing the crude this compound and boiling chips is placed in the heating mantle.

    • Connect the fractionating column to the flask, followed by the distillation head, condenser, and a receiving flask.

    • Ensure all glass joints are properly sealed.

    • Connect the vacuum source to the distillation apparatus with a cold trap in between to protect the pump.

  • Distillation Process:

    • Slowly apply vacuum to the system, aiming for a pressure of approximately 2.5 mmHg.

    • Begin heating the crude mixture gently with stirring.

    • Monitor the temperature at the distillation head. Collect any low-boiling impurities in the first receiving flask.

    • As the temperature approaches the boiling point of this compound (55-56 °C at 2.5 mmHg), change to a clean receiving flask to collect the main product fraction.

    • Collect the product over a narrow temperature range to ensure high purity.

    • Once the main fraction is collected, stop the heating and allow the system to cool before slowly releasing the vacuum.

  • Purity Assessment:

    • Analyze the purified fraction by Gas Chromatography (GC) to determine its purity. For chiral compounds, a chiral GC column can be used to determine the enantiomeric excess.

Experimental Protocol 2: High-Purity Purification by Preparative HPLC

This protocol is intended for the final polishing of this compound to achieve very high purity or for the separation of enantiomers.

Materials:

  • Partially purified this compound

  • Preparative HPLC system with a suitable chiral or reversed-phase column

  • HPLC-grade solvents (e.g., hexane, isopropanol)

  • Sample vials

  • Collection tubes or flasks

Procedure:

  • Method Development (Analytical Scale):

    • Develop a suitable separation method on an analytical HPLC system first to determine the optimal mobile phase composition and flow rate for separating the target compound from its impurities or for resolving the enantiomers.

  • Preparative HPLC Run:

    • Dissolve the partially purified this compound in the mobile phase.

    • Inject the sample onto the preparative HPLC column.

    • Run the separation using the optimized method.

    • Monitor the elution of compounds using a UV detector.

    • Collect the fractions corresponding to the peak of the desired this compound isomer.

  • Solvent Removal:

    • Combine the collected fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purity Confirmation:

    • Confirm the purity and, if applicable, the enantiomeric excess of the final product using analytical HPLC.

Purification Workflow Diagram

The following diagram illustrates a typical workflow for the purification of this compound, starting from a crude reaction mixture.

PurificationWorkflow crude Crude this compound extraction Extractive Workup (e.g., with NaHCO3) crude->extraction 1. Initial Cleanup drying Drying of Organic Layer (e.g., with MgSO4) extraction->drying filtration Filtration drying->filtration concentration Solvent Removal (Rotary Evaporation) filtration->concentration distillation Vacuum Fractional Distillation concentration->distillation 2. Bulk Purification hplc Preparative HPLC (Optional Final Polishing) distillation->hplc 3. High-Purity Separation pure_product High-Purity This compound distillation->pure_product Sufficient Purity hplc->pure_product

Caption: General purification workflow for this compound.

References

A Technical Guide to Atom Transfer Radical Polymerization (ATRP) Involving (1-Isocyanatoethyl)benzene: Troubleshooting and Best Practices

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth technical overview for researchers and scientists on the challenges and solutions associated with utilizing (1-Isocyanatoethyl)benzene within the framework of Atom Transfer Radical Polymerization (ATRP). Due to the high reactivity of the isocyanate functional group, its direct use requires rigorous protocols and a thorough understanding of potential side reactions. This document outlines troubleshooting strategies, detailed experimental protocols, and the necessary characterization steps to achieve well-defined polymers.

Core Principles and Initial Considerations

Atom Transfer Radical Polymerization (ATRP) is a robust controlled/"living" radical polymerization (CRP) method that enables the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.[1][2] The process relies on a reversible equilibrium between active, propagating radicals and dormant species, typically an alkyl halide.[3][4] This equilibrium is catalyzed by a transition metal complex, most commonly copper(I), which is oxidized to copper(II) during the activation step.[5]

A critical prerequisite for a successful ATRP is that initiation must be fast and quantitative.[3] This means the initiator, an alkyl halide (R-X), should have a reactivity comparable to or greater than the dormant polymer chain end.[6]

This compound, in its native form, is not a conventional ATRP initiator as it lacks the necessary alkyl halide group to participate in the activation-deactivation equilibrium. Its primary role is as a precursor to introduce isocyanate functionality. The most reliable method is to first synthesize a proper ATRP initiator that incorporates the desired chemical moiety. A common strategy involves reacting the isocyanate with a hydroxyl-functional ATRP initiator, such as 2-hydroxyethyl 2-bromoisobutyrate (HEBiB), to form a stable urethane linkage. This new, functionalized molecule can then act as a proper initiator.

Troubleshooting Common Problems

The primary challenges in using an isocyanate-functionalized initiator stem from the extreme reactivity of the -NCO group, which can lead to multiple side reactions that inhibit or destroy the controlled nature of the polymerization.

A complete failure to polymerize or an extremely slow reaction rate is a common first obstacle.

  • Likely Causes:

    • Reaction with Protic Impurities: The isocyanate group reacts rapidly with trace amounts of water, alcohols, or primary/secondary amines present in the monomer, solvent, or from atmospheric moisture. This consumes the initiator before polymerization can begin.

    • Ligand Incompatibility: If the ATRP ligand contains primary or secondary amine groups (e.g., some polydentate amine ligands), it can react with the initiator's isocyanate group, effectively poisoning both the initiator and the catalyst complex.

    • Catalyst Deactivation: Oxygen is a critical inhibitor for conventional ATRP, as it irreversibly oxidizes the active Cu(I) catalyst to the inactive Cu(II) state, preventing the activation of dormant chains.[7]

  • Solutions & Preventative Measures:

    • Rigorous Reagent Purification: All reagents must be scrupulously dried and purified. Monomers should be passed through a column of basic alumina to remove inhibitors and water.[8] Solvents must be of anhydrous grade and further dried over molecular sieves or by distillation.

    • Inert Atmosphere: All manipulations, including reagent transfers and the reaction itself, must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).

    • Degassing: The final reaction mixture must be thoroughly deoxygenated using multiple freeze-pump-thaw cycles.[8]

    • Ligand Selection: Choose ligands without reactive N-H protons, such as N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) or tris(2-pyridylmethyl)amine (TPMA).

When polymerization does occur but results in broad molecular weight distribution, it indicates a loss of control over the process.

  • Likely Causes:

    • Slow Initiation: If the functionalized initiator is impure or partially deactivated, its initiation rate will be slower than the propagation rate, leading to chains starting at different times.[9]

    • Side Reactions at Elevated Temperatures: At typical ATRP temperatures (60-110 °C), the isocyanate group (or the urethane linkage formed from its synthesis) can undergo side reactions, such as forming allophanates or other cross-linked structures, which leads to chain coupling and broadening of the molecular weight distribution.

    • Loss of Chain-End Fidelity: The halide at the active chain end can be lost through termination reactions, creating dead chains and a buildup of Cu(II) deactivator, which slows the reaction and contributes to a higher PDI.[5]

  • Solutions & Preventative Measures:

    • Lower Reaction Temperature: Conduct the polymerization at the lowest feasible temperature that still allows for a reasonable reaction rate. For highly sensitive systems, temperatures between 25-50 °C may be necessary, which can be achieved with highly active catalyst systems (e.g., using ligands like Me₆TREN).

    • Shorter Reaction Times: Limit the reaction time to achieve the target molecular weight without allowing significant time for side reactions to occur.

    • Initiator Purity: Ensure the synthesized isocyanate-functional initiator is fully purified and characterized (via NMR, FTIR) before use.

Diagram 1: Troubleshooting Logic Flow

start Problem Detected p1 No Polymerization start->p1 p2 High PDI / Bimodal GPC start->p2 c1 Cause: Reagent Impurity? (H₂O, O₂) p1->c1 c2 Cause: Ligand Reactivity? p1->c2 p2->c1 c3 Cause: Slow Initiation? p2->c3 c4 Cause: High Temperature Side Reactions? p2->c4 s1 Solution: Rigorous Purification & Degassing c1->s1 s2 Solution: Use Inert Ligand (e.g., PMDETA) c2->s2 s3 Solution: Verify Initiator Purity & Structure c3->s3 s4 Solution: Lower Reaction Temp. & Time c4->s4

Caption: Logical workflow for diagnosing common ATRP failures with sensitive initiators.

Key Experimental Protocols & Data

Success with isocyanate-functionalized ATRP hinges on meticulous experimental execution. The following tables summarize critical parameters and protocols.

Table 1: Reagent Purification and Purity Standards

ReagentPurification MethodRecommended PurityKey Impurities to Remove
Monomer (e.g., Styrene, Methyl Methacrylate)Pass through a column of activated basic alumina; store over molecular sieves.>99.5%Inhibitor (e.g., MEHQ), Water (<10 ppm)
Solvent (e.g., Anisole, Toluene, DMF)Reflux over CaH₂ followed by distillation under inert gas; store over molecular sieves.Anhydrous Grade (<10 ppm H₂O)Water, Peroxides
Copper(I) Halide (e.g., CuBr)Wash with glacial acetic acid, then ethanol, then diethyl ether; dry under vacuum.>99%Oxidized Copper(II) species
Ligand (e.g., PMDETA)Distillation under reduced pressure; store under inert gas over molecular sieves.>99%Water, amine impurities
Initiator (Isocyanate-functionalized)Column chromatography or recrystallization after synthesis; dry thoroughly under vacuum.>99% (by NMR)Unreacted precursors, water

Diagram 2: Ideal vs. Side Reaction Pathways

cluster_ideal Ideal ATRP Equilibrium cluster_side Isocyanate Side Reactions Dormant Pₙ-X + Cu(I)L Active Pₙ• + X-Cu(II)L Dormant->Active k_act Crosslink Cross-linked Polymer Dormant->Crosslink High Temp. Active->Dormant k_deact Propagation Pₙ₊₁-X + Cu(I)L Active->Propagation + Monomer Active->Crosslink High Temp. Initiator R-NCO Initiator Dead_Init Dead Initiator (e.g., Urea) Initiator->Dead_Init + H₂O / Amine

Caption: ATRP equilibrium versus potential side reactions induced by the isocyanate group.

Table 2: Typical Reaction Conditions for Styrene Polymerization

ParameterValueRationale
Reactant Ratio ([M]:[I]:[CuBr]:[Ligand])100 : 1 : 1 : 2Standard ratio for good control. Ligand is in excess to ensure full complexation.
Solvent Anisole (50% v/v)Aprotic solvent with a suitable boiling point.
Temperature 50 - 90 °CLower end of the range is preferred to minimize side reactions of the isocyanate group.
Degassing Method Freeze-Pump-Thaw (3-4 cycles)Gold standard for removing dissolved oxygen to sub-ppm levels.[8]
Reaction Time 2 - 12 hoursMonitor conversion by taking aliquots; stop reaction before chain-end fidelity is lost.

Diagram 3: Experimental Workflow for Sensitive ATRP

cluster_prep Reagent Preparation (Glovebox/Schlenk Line) cluster_rxn Reaction Setup cluster_post Workup & Analysis p1 1. Purify & Dry Monomer, Solvent p3 3. Weigh CuBr & Ligand into Schlenk Flask p1->p3 p2 2. Synthesize & Purify Isocyanate-Initiator p2->p3 r1 4. Add Solvent & Monomer to Flask via Syringe p3->r1 r2 5. Perform Freeze-Pump-Thaw (x3 Cycles) r1->r2 r3 6. Inject Initiator Solution via Syringe r2->r3 r4 7. Immerse in Pre-heated Oil Bath & Stir r3->r4 w1 8. Quench by Exposing to Air & Dilute with THF r4->w1 w2 9. Remove Catalyst (Pass through Alumina) w1->w2 w3 10. Precipitate Polymer & Dry under Vacuum w2->w3 w4 11. Characterize (GPC, NMR, FTIR) w3->w4

Caption: Step-by-step workflow for setting up an ATRP with a moisture-sensitive initiator.

Conclusion

The successful incorporation of the this compound moiety into polymers via ATRP is a challenging yet achievable goal that grants access to highly functional materials. The key to success does not lie in using the molecule directly as an initiator, but in its conversion to a stable, halide-containing initiator prior to polymerization. The dominant troubleshooting concerns revolve around the extreme sensitivity of the isocyanate group to protic impurities and elevated temperatures. By adhering to stringent anhydrous and oxygen-free conditions, selecting compatible reagents, and optimizing reaction parameters, researchers can mitigate common failures such as polymerization inhibition and loss of control, ultimately enabling the synthesis of well-defined, isocyanate-functional polymers for advanced applications.

References

Optimizing reaction conditions for (1-Isocyanatoethyl)benzene derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the reaction conditions for the derivatization of (1-isocyanatoethyl)benzene with nucleophiles, primarily focusing on the formation of ureas and carbamates. As a chiral molecule, this compound is a valuable reagent for the enantioselective analysis of chiral amines and alcohols.[1][2] This document outlines key reaction parameters, detailed experimental protocols, and the underlying chemical pathways to enable researchers to optimize their derivatization strategies for applications in drug discovery, metabolite analysis, and quality control.

Core Principles of this compound Derivatization

The fundamental reaction mechanism involves the nucleophilic attack of an alcohol or amine on the electrophilic carbon atom of the isocyanate group. This reaction is typically exothermic and can be catalyzed by various agents to enhance reaction rates and yields.

Reaction with Alcohols to Form Carbamates:

The reaction of this compound with an alcohol yields a carbamate (urethane) derivative. This process is crucial for the chiral resolution of racemic alcohols.

Reaction with Amines to Form Ureas:

Primary and secondary amines react with this compound to form the corresponding urea derivatives. This reaction is widely used for the chiral separation of amines and amino acids.[3][4]

Optimizing Reaction Conditions

The efficiency and outcome of the derivatization are influenced by several factors, including the choice of catalyst, solvent, temperature, and reaction time.

Catalysis

While the reaction can proceed without a catalyst, the use of catalysts is often essential for achieving high yields and reasonable reaction times, especially with less reactive nucleophiles like secondary alcohols.[5] Catalysts can be broadly categorized into amine-based and metal-based compounds.

Table 1: Overview of Catalysts for Isocyanate Derivatization

Catalyst TypeExamplesTypical ConcentrationAdvantagesConsiderations
Tertiary Amines Triethylamine (TEA), 1,4-Diazabicyclo[2.2.2]octane (DABCO)0.1 - 5 mol%Readily available, effective for many isocyanate reactions.Can have limited effectiveness with sterically hindered alcohols.
Organometallic Compounds Dibutyltin dilaurate (DBTDL), Bismuth neodecanoate, Zinc octoate0.01 - 1 mol%High catalytic activity, even at low concentrations.Potential for toxicity (especially tin compounds), may catalyze side reactions.
Organocatalysts 4-Dimethylaminopyridine (DMAP)1 - 10 mol%Highly effective for acylation and carbamoylation reactions.Can be more expensive than other amine catalysts.
Solvent Effects

The choice of solvent can significantly impact the reaction rate and the stability of the isocyanate. Aprotic solvents are generally preferred to avoid side reactions of the isocyanate with the solvent.

Table 2: Influence of Solvent on Isocyanate Derivatization

SolventPolarityGeneral Effect on Reaction RateNotes
Acetonitrile (ACN) Polar aproticGenerally good, promotes dissolution of polar analytes.Commonly used for HPLC-based derivatization.
Tetrahydrofuran (THF) Moderately polar aproticGood for many organic reactions.Must be anhydrous to prevent reaction with water.
Toluene NonpolarSlower reaction rates compared to polar aprotic solvents.Can be useful for controlling reaction kinetics.
Chloroform (CHCl₃) Moderately polar aproticEffective for dissolving a wide range of compounds.Use with caution due to potential health hazards.
Temperature and Reaction Time

The derivatization of amines with isocyanates is often rapid and can be carried out at room temperature.[1] For less reactive nucleophiles like alcohols, gentle heating may be necessary to drive the reaction to completion. Optimization of both temperature and time is crucial to maximize the yield of the desired derivative while minimizing the formation of byproducts.

Experimental Protocols

The following protocols provide a starting point for the derivatization of amines and alcohols with this compound. Researchers should optimize these protocols for their specific analytes and analytical instrumentation.

Protocol for Derivatization of Chiral Amines for HPLC Analysis

This protocol is adapted from methods used for similar chiral isocyanates and is suitable for the derivatization of primary and secondary amines.

Materials:

  • (S)-(-)-1-Isocyanatoethylbenzene

  • Amine sample

  • Borate buffer (0.1 M, pH 9.0)

  • Acetonitrile (HPLC grade)

  • Terminating reagent (e.g., a primary amine like butylamine)

  • Vortex mixer

  • HPLC system with UV or fluorescence detector

Procedure:

  • Sample Preparation: Dissolve the amine sample in a suitable solvent (e.g., acetonitrile or water) to a known concentration.

  • Derivatization:

    • In a microvial, combine 100 µL of the amine sample solution with 100 µL of 0.1 M borate buffer (pH 9.0).

    • Add 200 µL of a 1 mg/mL solution of (S)-(-)-1-isocyanatoethylbenzene in acetonitrile.

    • Vortex the mixture for 1 minute.

    • Allow the reaction to proceed at room temperature for 30 minutes.

  • Reaction Quenching: Add 50 µL of the terminating reagent to consume any excess isocyanate. Vortex for 30 seconds.

  • Analysis: Dilute the reaction mixture with the mobile phase and inject it into the HPLC system.

Protocol for Organocatalytic Derivatization of Chiral Alcohols for Chiroptical Analysis

This protocol is based on the use of an organocatalyst to facilitate the derivatization of alcohols at room temperature.[1]

Materials:

  • (R)-(+)-1-Isocyanatoethylbenzene

  • Alcohol sample

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous chloroform (CHCl₃)

  • UV-Vis spectrophotometer

  • Circular Dichroism (CD) spectrometer

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the alcohol sample in anhydrous chloroform.

    • Prepare a stock solution of (R)-(+)-1-isocyanatoethylbenzene in anhydrous chloroform.

    • Prepare a stock solution of DMAP in anhydrous chloroform.

  • Derivatization:

    • In a clean, dry vial, mix the alcohol solution with the (R)-(+)-1-isocyanatoethylbenzene solution.

    • Add the DMAP solution to initiate the reaction. A typical molar ratio would be 1:1.2:0.2 (alcohol:isocyanate:catalyst).

    • Allow the reaction to proceed at room temperature. Monitor the reaction progress by a suitable method (e.g., TLC or HPLC).

  • Analysis: Once the reaction is complete, dilute the sample with a suitable solvent (e.g., acetonitrile) for UV-Vis and CD analysis to determine the concentration and enantiomeric excess.[1]

Visualizing Workflows and Pathways

General Derivatization Workflow

The following diagram illustrates the general workflow for the derivatization of an analyte with this compound followed by HPLC analysis.

G General Derivatization Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_analysis Analysis Analyte Analyte Solution (Amine or Alcohol) Mixing Mixing and Incubation Analyte->Mixing Reagent This compound Solution Reagent->Mixing Buffer Buffer/Catalyst Solution Buffer->Mixing Quenching Reaction Quenching (Optional) Mixing->Quenching Dilution Dilution Quenching->Dilution Injection HPLC Injection Dilution->Injection Detection UV/Fluorescence Detection Injection->Detection Quantification Data Analysis and Quantification Detection->Quantification

Caption: A typical workflow for analyte derivatization.

Signaling Pathway for Catalyzed Carbamate Formation

This diagram illustrates the proposed mechanism for the tertiary amine-catalyzed reaction of an isocyanate with an alcohol.

G Catalytic Cycle for Carbamate Formation Isocyanate R-N=C=O Complex1 [Isocyanate-Amine Complex] Isocyanate->Complex1 + Catalyst Alcohol R'-OH Complex2 [Activated Alcohol-Amine Complex] Alcohol->Complex2 + Catalyst Catalyst Tertiary Amine Carbamate R-NH-CO-OR' Complex1->Carbamate + Alcohol Complex2->Carbamate + Isocyanate Carbamate->Catalyst - Catalyst

References

Preventing Moisture Contamination of (1-Isocyanatoethyl)benzene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the best practices for preventing moisture contamination of (1-Isocyanatoethyl)benzene, a reactive isocyanate compound demanding stringent handling and storage protocols to ensure its integrity and prevent degradation. Moisture contamination can lead to the formation of undesirable byproducts, compromising experimental outcomes and the quality of resulting pharmaceutical compounds. This document outlines the reactivity of this compound with water, recommended handling and storage procedures, and analytical methods for detecting moisture and degradation products.

Reactivity of this compound with Water

This compound, like other aromatic isocyanates, is highly susceptible to reaction with water. The isocyanate group (-NCO) readily reacts with water in an exothermic reaction to form an unstable carbamic acid intermediate. This intermediate then decomposes to yield a primary amine and carbon dioxide gas. The newly formed amine can further react with another molecule of this compound to produce a stable, and often insoluble, disubstituted urea.

This reaction pathway has several detrimental consequences in a laboratory or manufacturing setting:

  • Consumption of the isocyanate: The primary reactant is consumed, reducing the yield of the desired product.

  • Gas evolution: The production of carbon dioxide can lead to pressure buildup in sealed containers, posing a safety hazard.[1] In a reaction mixture, it can cause foaming and bubbling.

  • Formation of impurities: The urea byproduct is a significant impurity that can be difficult to remove from the final product and can interfere with subsequent reaction steps or the biological activity of the target molecule.

Due to the rapid nature of this reaction, minimizing exposure to atmospheric and dissolved moisture is paramount.

Recommended Handling and Storage Protocols

Strict adherence to proper handling and storage procedures is the most effective way to prevent moisture contamination of this compound.

Handling under Inert Atmosphere

All manipulations of this compound should be performed under a dry, inert atmosphere, such as nitrogen or argon gas. This minimizes contact with atmospheric moisture. The use of a glovebox or Schlenk line techniques is highly recommended.

Experimental Protocol: Handling this compound under Inert Atmosphere

Objective: To safely transfer a specific volume of this compound while preventing moisture exposure.

Apparatus:

  • Schlenk line or glovebox

  • Oven-dried glassware (e.g., round-bottom flask, graduated cylinder)

  • Septa

  • Nitrogen or argon gas source

  • Gas-tight syringe with a needle

Procedure:

  • Assemble the oven-dried glassware and purge with dry nitrogen or argon for at least 30 minutes to remove any adsorbed moisture.

  • If using a Schlenk line, maintain a positive pressure of inert gas throughout the procedure.

  • The this compound container should be allowed to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture on the cold surface.

  • Under a positive flow of inert gas, carefully open the container.

  • Using a clean, dry, gas-tight syringe, withdraw the desired amount of the liquid.

  • Transfer the liquid to the reaction flask, injecting it through a septum against a counterflow of inert gas.

  • Immediately seal the reaction flask and the this compound container under the inert atmosphere.

Storage Conditions

Proper storage is critical for maintaining the long-term stability of this compound. The recommended storage conditions are summarized in the table below.

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of potential side reactions and degradation.
Atmosphere Under a dry, inert gas (Nitrogen or Argon)Prevents reaction with atmospheric moisture and oxygen.
Container Tightly sealed, opaque glass bottle with a secure capProtects from light and prevents moisture ingress. The cap should have a liner that is inert to isocyanates.
Location Cool, dry, well-ventilated area away from incompatible materialsEnsures safety and stability.

Incompatible Materials: this compound should be stored separately from water, alcohols, amines, acids, bases, and strong oxidizing agents.[1]

Use of Desiccants and Moisture Scavengers

In addition to inert gas techniques, desiccants and moisture scavengers can be employed to actively remove moisture from the storage environment and from solvents used in reactions.

Desiccants for Storage

Desiccants can be placed in a secondary container or desiccator where the this compound container is stored to maintain a dry environment.

Desiccant TypeAdsorption CapacityRegenerationRemarks
Silica Gel High at high humidityYes (by heating)Indicating silica gel changes color when saturated, providing a visual cue for replacement.
Molecular Sieves (3Å or 4Å) High, even at low humidityYes (by heating under vacuum)Very effective for drying solvents and maintaining a dry atmosphere.
Drierite™ (Anhydrous Calcium Sulfate) ModerateYes (by heating)Good general-purpose desiccant.
Moisture Scavengers for Solvents and Formulations

For applications where even trace amounts of moisture in solvents can be problematic, chemical moisture scavengers can be added directly to the solvent or formulation.

  • Aldimines: These compounds react preferentially with water, preventing the isocyanate-water reaction. Aldirez BH is an example of a commercially available aldimine moisture scavenger.[2]

  • Molecular Sieves: Activated molecular sieves (typically 3Å or 4Å powder) can be added to solvents to remove dissolved water.[3]

  • Monomeric Isocyanates: In some industrial formulations, a small amount of a highly reactive monoisocyanate, such as p-toluenesulfonyl isocyanate (p-TSI), is added to scavenge moisture.[4]

Analytical Methods for Detection of Moisture and Degradation

Regular quality control is essential to ensure the purity of this compound. The following analytical techniques are commonly used to detect moisture contamination and the resulting degradation products.

Karl Fischer Titration for Water Content Determination

Karl Fischer (KF) titration is the gold standard for accurately determining the water content in organic liquids. Both volumetric and coulometric KF titration can be used, with the coulometric method being particularly suitable for detecting trace amounts of water.

Experimental Protocol: Coulometric Karl Fischer Titration of this compound

Objective: To determine the water content (in ppm) of a this compound sample.

Apparatus:

  • Coulometric Karl Fischer titrator

  • Gas-tight syringe

Reagents:

  • KF coulometric anolyte and catholyte suitable for aldehydes and ketones (to avoid side reactions with the isocyanate).

Procedure:

  • Set up the Karl Fischer titrator according to the manufacturer's instructions. The instrument will perform a pre-titration to dry the titration cell.

  • Once the drift is stable and low, use a gas-tight syringe to accurately draw a known volume or weight of the this compound sample.

  • Inject the sample into the titration cell.

  • The titrator will automatically start the titration, generating iodine electrochemically to react with the water present.

  • The instrument will display the water content, typically in micrograms (µg) of water.

  • Calculate the water content in ppm (µg/g).

Fourier-Transform Infrared (FTIR) Spectroscopy for Degradation Monitoring

FTIR spectroscopy is a powerful tool for monitoring the degradation of this compound. The disappearance of the characteristic isocyanate peak and the appearance of peaks corresponding to urea byproducts can be tracked over time.

Functional GroupCharacteristic FTIR Absorption Band (cm⁻¹)Indication
Isocyanate (-NCO) ~2275 - 2250 (strong, sharp)Presence of unreacted this compound.
Urea (C=O) ~1695 - 1630Formation of urea byproduct due to moisture contamination.
Amine (N-H) ~3500 - 3300Formation of amine intermediate.

Experimental Protocol: FTIR Analysis of this compound Degradation

Objective: To monitor the degradation of this compound upon exposure to moisture using FTIR spectroscopy.

Apparatus:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory

  • Liquid sample cell (if not using ATR)

  • Nitrogen purge for the spectrometer

Procedure:

  • Acquire a background spectrum of the clean ATR crystal or empty sample cell.

  • Apply a small drop of the fresh this compound sample to the ATR crystal or fill the sample cell.

  • Acquire the initial spectrum. Note the strong absorption band of the isocyanate group around 2270 cm⁻¹.

  • To simulate moisture exposure, a spectrum can be taken after a defined period of exposure to ambient air, or after adding a controlled amount of water to a solution of the isocyanate.

  • Monitor the decrease in the intensity of the isocyanate peak and the appearance and growth of the urea carbonyl peak over time.

  • The relative peak areas can be used to semi-quantitatively assess the extent of degradation.

Logical Workflow for Preventing Moisture Contamination

The following diagram illustrates the key steps and decision points for preventing moisture contamination of this compound.

Moisture_Prevention_Workflow cluster_storage Storage cluster_handling Handling cluster_solvents Solvents & Reagents cluster_qc Quality Control storage Store at 2-8°C under a dry, inert atmosphere check_container Use tightly sealed, opaque container storage->check_container use_inert Handle under inert gas (Glovebox or Schlenk line) storage->use_inert dry_glassware Use oven-dried glassware use_inert->dry_glassware dry_solvents Use anhydrous solvents use_inert->dry_solvents moisture_scavenger Consider moisture scavenger (e.g., molecular sieves) dry_solvents->moisture_scavenger kf_titration Karl Fischer titration for water content dry_solvents->kf_titration ftir_analysis FTIR analysis for degradation products end Use in Experiment kf_titration->end start Receiving This compound start->storage

Caption: Workflow for preventing moisture contamination.

Conclusion

The prevention of moisture contamination is a critical aspect of working with this compound. By implementing rigorous handling and storage protocols, including the use of inert atmospheres and desiccants, and by employing appropriate analytical techniques for quality control, researchers and drug development professionals can ensure the integrity of this valuable reagent and the reliability of their experimental results. A proactive approach to moisture exclusion is essential for successful outcomes in research and development involving this reactive isocyanate.

References

Deactivation of Catalysts in (1-Isocyanatoethyl)benzene Polymerization: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The polymerization of (1-isocyanatoethyl)benzene, a vinyl isocyanate monomer, holds significant potential for the synthesis of novel polymers with unique properties applicable in advanced materials and biomedical fields. However, the efficiency and economics of this process are intrinsically linked to the stability and longevity of the catalytic systems employed. Catalyst deactivation, the loss of catalytic activity and/or selectivity over time, is a critical challenge that can hinder the translation of this promising monomer into viable products. This technical guide provides a comprehensive overview of the core principles of catalyst deactivation relevant to the polymerization of this compound, drawing parallels from related vinyl and isocyanate polymerization systems due to the limited specific literature on this particular monomer.

Overview of Catalyst Deactivation Mechanisms

Catalyst deactivation is an inevitable process in most catalytic reactions, including polymerization. The primary mechanisms of deactivation can be broadly categorized as chemical, thermal, and mechanical.[1][2] For the polymerization of a reactive monomer like this compound, these mechanisms can be particularly pronounced.

Table 1: General Mechanisms of Catalyst Deactivation [1][2]

Deactivation MechanismDescriptionRelevance to this compound Polymerization
Poisoning Strong chemisorption of impurities or reaction byproducts onto the active sites of the catalyst, rendering them inactive.The isocyanate group is highly reactive and can interact with catalyst poisons. Impurities in the monomer or solvent can act as potent poisons.
Fouling/Coking Physical deposition of substances on the catalyst surface, blocking active sites and pores. In polymerizations, this can involve the deposition of oligomers or polymers.The formation of low molecular weight oligomers or insoluble polymer chains can physically block the catalyst's active sites.
Thermal Degradation (Sintering) Loss of active surface area due to crystallite growth or structural changes in the catalyst at high temperatures.Polymerization reactions are often exothermic, and localized high temperatures can lead to catalyst sintering, especially with supported metal catalysts.
Leaching Dissolution of the active catalyst components into the reaction medium.This is particularly relevant for supported or homogeneous catalysts where the active species may not be strongly bound.
Chemical Degradation Chemical transformation of the active catalyst into a less active or inactive species through reaction with components of the reaction mixture.The highly reactive isocyanate monomer or side reactions can lead to the chemical alteration of the catalyst's active center.

Catalyst Systems for Isocyanate Polymerization and Potential Deactivation Pathways

While specific catalysts for this compound are not extensively documented in the provided search results, we can infer potential catalyst types and their deactivation pathways from the broader field of isocyanate and vinyl polymerization. Anionic and coordination polymerization are common methods for such monomers.

Anionic Polymerization

Anionic polymerization of isocyanates is a well-established method. The initiators are typically strong nucleophiles such as organometallic compounds (e.g., n-butyllithium) or alkoxides.

Potential Deactivation Pathways:

  • Chain Transfer to Monomer: The active anionic chain end can abstract a proton from the monomer, leading to a terminated polymer chain and a new, potentially less active initiating species.

  • Reaction with Impurities: Protic impurities like water or alcohols in the monomer or solvent will readily react with and deactivate the anionic propagating center. Carbon dioxide can also react with the anionic chain end.

  • Side Reactions of the Isocyanate Group: The isocyanate group can undergo side reactions, such as trimerization to form isocyanurates, which can be catalyzed by the anionic species, leading to a decrease in the concentration of active propagating chains for linear polymerization.[3]

Caption: Potential deactivation pathways in anionic polymerization.

Coordination Polymerization

Coordination polymerization, often employing transition metal catalysts (e.g., Ziegler-Natta type or organometallic complexes), offers a high degree of control over the polymer architecture.

Potential Deactivation Pathways:

  • Ligand Abstraction/Exchange: The isocyanate monomer, with its polar nature, can act as a Lewis base and coordinate strongly to the metal center, potentially displacing ligands essential for catalytic activity.

  • Reductive Elimination: The active metal center might undergo reductive elimination, leading to a change in its oxidation state and loss of catalytic activity.

  • Formation of Stable Adducts: The catalyst can form stable, inactive complexes with the monomer or impurities.

  • Catalyst Oxidation: The catalyst might be sensitive to oxidation by trace amounts of oxygen in the reaction system.

Coordination_Deactivation cluster_main Coordination Polymerization Cycle cluster_deactivation Deactivation Pathways Active_Catalyst [M]-P Monomer_Coordination Monomer Coordination Active_Catalyst->Monomer_Coordination Coordination Inactive_Complex Inactive [M]-L Complex Active_Catalyst->Inactive_Complex Strong Coordination Oxidized_Catalyst Oxidized Catalyst Active_Catalyst->Oxidized_Catalyst Oxidation Leached_Catalyst Leached Catalyst Active_Catalyst->Leached_Catalyst Leaching Insertion Monomer Insertion Monomer_Coordination->Insertion Propagated_Chain [M]-P-M Insertion->Propagated_Chain Propagated_Chain->Active_Catalyst Regeneration

Caption: Deactivation pathways in coordination polymerization.

Experimental Protocols for Studying Catalyst Deactivation

Investigating catalyst deactivation requires a combination of kinetic studies and catalyst characterization techniques. The following are generalized experimental protocols that can be adapted for the study of this compound polymerization.

Kinetic Studies of Polymerization

Objective: To determine the rate of polymerization and how it changes over time, indicating catalyst deactivation.

Methodology:

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and inert gas (e.g., argon or nitrogen) inlet/outlet is typically used. The reactor should be thoroughly dried to eliminate moisture.[4]

  • Reagent Purification: The monomer, this compound, and the solvent must be rigorously purified to remove inhibitors and potential catalyst poisons. This may involve distillation, passing through columns of activated alumina, and sparging with inert gas.

  • Polymerization: The solvent and monomer are charged into the reactor under an inert atmosphere and brought to the desired reaction temperature. The catalyst is then injected to initiate the polymerization.

  • Sampling: Aliquots of the reaction mixture are withdrawn at regular intervals using a syringe under an inert atmosphere.

  • Analysis:

    • Conversion: Monomer conversion can be determined by techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or gravimetry (after precipitation of the polymer).

    • Molecular Weight and Polydispersity: The molecular weight and polydispersity index (PDI) of the polymer in each sample are determined by gel permeation chromatography (GPC). An increase in PDI over time can be an indicator of catalyst deactivation or chain transfer reactions.

Table 2: Quantitative Data from Kinetic Studies

Time (min)Monomer Conversion (%)Number-Average Molecular Weight (Mn) ( g/mol )Polydispersity Index (PDI)
10155,0001.1
304015,0001.2
606525,0001.4
1207530,0001.6
1807831,0001.7
(Note: This is example data and will vary depending on the specific catalyst and conditions)
Characterization of Deactivated Catalysts

Objective: To identify the physical and chemical changes in the catalyst that lead to deactivation.

Methodology:

  • Catalyst Recovery: After the polymerization, the deactivated catalyst is separated from the polymer solution. For heterogeneous catalysts, this can be done by filtration. For homogeneous catalysts, it may involve precipitation of the polymer and extraction of the catalyst from the solution.

  • Characterization Techniques:

    • Spectroscopy: Techniques like X-ray Photoelectron Spectroscopy (XPS) can provide information about the chemical state of the catalyst components. Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify adsorbed species or changes in the catalyst's ligands.

    • Microscopy: Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can be used to observe changes in the catalyst's morphology, such as particle size (sintering) and the presence of fouling deposits.

    • Elemental Analysis: Inductively Coupled Plasma (ICP) analysis can be used to determine if there has been any leaching of the active metal from the support.

Caption: Workflow for studying catalyst deactivation.

Mitigation Strategies

Understanding the mechanisms of catalyst deactivation is crucial for developing strategies to mitigate its effects and improve the overall efficiency of the polymerization process.

  • Monomer and Solvent Purification: Rigorous purification to remove impurities that can act as catalyst poisons is the first and most critical step.

  • Optimization of Reaction Conditions: Operating at optimal temperatures can minimize thermal degradation. Controlling the monomer and catalyst concentrations can help to reduce side reactions.

  • Catalyst Design: Developing catalysts that are more robust and less susceptible to poisoning or degradation is a key area of research. This can involve modifying the ligands in organometallic catalysts or using more stable supports.

  • Use of Scavengers: In some cases, scavengers can be added to the reaction mixture to remove specific poisons before they reach the catalyst.

Conclusion

The deactivation of catalysts is a multifaceted challenge in the polymerization of this compound. While specific data for this monomer remains scarce, a thorough understanding of the general principles of catalyst deactivation in related polymerization systems provides a strong foundation for researchers in this field. By employing rigorous experimental protocols to study polymerization kinetics and characterize deactivated catalysts, it is possible to elucidate the specific deactivation mechanisms at play. This knowledge is paramount for the rational design of more stable and efficient catalytic systems, which will ultimately enable the successful and scalable production of novel polythis compound) materials for a range of advanced applications. Further research focused specifically on this monomer is essential to build a more detailed and predictive understanding of catalyst behavior.

References

Navigating the Path to Novel Therapeutics: An In-depth Technical Guide to Validation and Comparative Analysis in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey from a promising molecular compound to a life-saving therapeutic is a meticulous and data-driven process. At its core lie the critical pillars of validation and comparative analysis, which provide the empirical foundation for advancing a drug candidate through the development pipeline. This in-depth technical guide offers a comprehensive overview of the key methodologies, data interpretation, and logical frameworks that underpin these essential stages. We will delve into the experimental protocols that validate a drug's mechanism of action and safety profile, present quantitative data in a comparative context, and visualize the intricate workflows and signaling pathways that govern therapeutic intervention.

Data Presentation: A Comparative Quantitative Overview

Clear and concise presentation of quantitative data is paramount for informed decision-making in drug development. The following tables summarize typical data generated during preclinical and clinical evaluation, offering a framework for comparative analysis.

Table 1: In Vitro Dose-Response Analysis of Compound XYZ-123

This table illustrates the inhibitory activity of a lead compound against its target kinase and its cytotoxic effect on a cancer cell line. The half-maximal inhibitory concentration (IC50) is a key metric of potency.

Assay TypeTarget/Cell LineCompoundIC50 (nM)
Biochemical AssayTarget Kinase AXYZ-12315.2
Cell-Based AssayCancer Cell Line BXYZ-12378.5
Cell Viability AssayHealthy Cell Line CXYZ-123> 10,000

Table 2: Preclinical Pharmacokinetic Profile of Compound XYZ-123 in Rodents

Pharmacokinetic (PK) studies are essential to understand how a drug is absorbed, distributed, metabolized, and excreted (ADME) by the body. This data informs dosing regimens for further studies.

SpeciesDose (mg/kg)RouteCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Half-life (hr)
Mouse10IV12500.2528002.5
Mouse30PO8501.045003.1
Rat10IV15000.2532003.0
Rat30PO9801.551003.8

Table 3: Comparative Efficacy of Drug-A vs. Placebo in a Phase II Clinical Trial

This table presents the primary efficacy endpoint from a randomized controlled trial, comparing the clinical benefit of a new drug to a placebo.

Treatment GroupNPrimary Endpoint (Change from Baseline)P-value
Drug-A (50 mg)150-25.4< 0.001
Placebo152-8.7

Table 4: Comparative Analysis of Adverse Events in a Phase III Clinical Trial

Evaluating the safety profile of a drug is as crucial as determining its efficacy. This table compares the incidence of common adverse events between the investigational drug and the standard of care.

Adverse EventDrug-B (N=500) n (%)Standard of Care (N=498) n (%)
Nausea75 (15.0)50 (10.0)
Headache60 (12.0)45 (9.0)
Fatigue55 (11.0)30 (6.0)
Diarrhea40 (8.0)25 (5.0)

Experimental Protocols: Detailed Methodologies

The reliability of the data presented above hinges on the meticulous execution of validated experimental protocols. Below are detailed methodologies for key experiments cited in drug validation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a drug to its intended target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.

Protocol:

  • Cell Culture and Treatment:

    • Culture the target cells to 80-90% confluency.

    • Harvest and wash the cells with phosphate-buffered saline (PBS).

    • Resuspend the cells in PBS with protease inhibitors.

    • Treat the cell suspension with the test compound or vehicle (DMSO) and incubate at 37°C for 1 hour.

  • Heat Challenge:

    • Aliquot the treated cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler.

    • Include an unheated control sample.

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of each sample using a suitable method (e.g., BCA assay).

  • Protein Analysis:

    • Normalize the protein concentrations of all samples.

    • Analyze the amount of soluble target protein in each sample by Western blotting or other protein detection methods.

    • Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

RNA Interference (RNAi) for Target Validation

RNAi is a gene-silencing technique used to validate that the therapeutic effect of a drug is mediated through its intended target. By knocking down the expression of the target protein, one can observe if the drug's efficacy is diminished.

Protocol:

  • siRNA Design and Synthesis:

    • Design and synthesize small interfering RNAs (siRNAs) that are specific to the mRNA of the target gene. It is recommended to use at least two different siRNAs per target to control for off-target effects.[1]

    • A non-targeting siRNA should be used as a negative control.

  • Transfection:

    • Culture the relevant cell line to an appropriate confluency for transfection.

    • Transfect the cells with the target-specific siRNAs or the negative control siRNA using a suitable transfection reagent according to the manufacturer's protocol.

  • Assessment of Knockdown Efficiency:

    • After a suitable incubation period (typically 24-72 hours), harvest a subset of the cells.

    • Assess the knockdown of the target gene at the mRNA level using quantitative real-time PCR (qRT-PCR) or at the protein level using Western blotting. A knockdown efficiency of >70% is generally considered acceptable.[1]

  • Drug Treatment and Phenotypic Assay:

    • Treat the remaining transfected cells with the drug candidate at various concentrations.

    • Perform a relevant phenotypic assay (e.g., cell viability, apoptosis assay) to assess the effect of the drug.

    • A reduced response to the drug in the cells with the knocked-down target compared to the control cells validates that the drug's effect is target-mediated.

Mandatory Visualizations: Diagrams of Core Concepts

Visual representations are indispensable for conveying complex biological pathways, experimental processes, and logical relationships. The following diagrams were generated using Graphviz (DOT language) to illustrate key concepts in drug development.

Signaling Pathway: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. It is frequently dysregulated in cancer, making it a key target for drug development.

PI3K_AKT_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates PTEN PTEN PTEN->PIP3 dephosphorylates mTORC1 mTORC1 AKT->mTORC1 activates S6K S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->AKT activates S6K->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK

A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
Experimental Workflow: High-Throughput Screening and Hit Validation

High-throughput screening (HTS) is a key process in early drug discovery to identify "hits" from large compound libraries. This workflow outlines the progression from primary screening to validated lead compounds.

HTS_Workflow cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation cluster_optimization Lead Optimization CompoundLibrary Compound Library (10^5 - 10^6 compounds) PrimaryScreen Primary Screen (Single Concentration) CompoundLibrary->PrimaryScreen PrimaryHits Primary Hits (~1-5% of library) PrimaryScreen->PrimaryHits DoseResponse Dose-Response Assay (Confirms Potency) PrimaryHits->DoseResponse ConfirmedHits Confirmed Hits DoseResponse->ConfirmedHits SecondaryAssay Secondary/Orthogonal Assay (Confirms Mechanism) ConfirmedHits->SecondaryAssay ValidatedHits Validated Hits SecondaryAssay->ValidatedHits LeadCompounds Lead Compounds ValidatedHits->LeadCompounds

Workflow from HTS to validated lead compounds.
Logical Relationship: Parallel Group Clinical Trial Design

The parallel group design is a common and robust study design in clinical trials to compare the effects of two or more treatments.

Parallel_Trial_Logic cluster_arms Treatment Arms cluster_outcomes Outcome Assessment StudyPopulation Study Population (Eligible Patients) Randomization Randomization StudyPopulation->Randomization TreatmentA Group A (Receives Investigational Drug) Randomization->TreatmentA Arm 1 TreatmentB Group B (Receives Placebo or Standard of Care) Randomization->TreatmentB Arm 2 OutcomeA Outcome in Group A TreatmentA->OutcomeA OutcomeB Outcome in Group B TreatmentB->OutcomeB ComparativeAnalysis Comparative Analysis OutcomeA->ComparativeAnalysis OutcomeB->ComparativeAnalysis

Logical flow of a parallel group randomized clinical trial.

References

Efficacy of (1-Isocyanatoethyl)benzene vs. (1-Bromoethyl)benzene in Atom Transfer Radical Polymerization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the comparative efficacy of (1-isocyanatoethyl)benzene and (1-bromoethyl)benzene as initiators for Atom Transfer Radical Polymerization (ATRP). (1-Bromoethyl)benzene is a well-established and highly effective initiator for the controlled polymerization of a wide range of monomers, notably styrenes and acrylates. In contrast, this guide establishes, based on fundamental chemical principles and available data, that this compound is not a viable initiator for ATRP. The isocyanate functionality's inherent reactivity and the strength of the carbon-nitrogen bond preclude the controlled radical generation essential for a successful ATRP process. This document presents quantitative data for the performance of (1-bromoethyl)benzene, detailed experimental protocols, and a theoretical assessment of the chemical challenges associated with the use of this compound in this context.

Introduction to Initiators in Atom Transfer Radical Polymerization (ATRP)

Atom Transfer Radical Polymerization (ATRP) is a powerful technique for the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. The choice of initiator is critical as it dictates the number of growing polymer chains and must possess a labile bond that can be reversibly cleaved by a transition metal catalyst, typically a copper(I) complex, to generate a radical species. Alkyl halides, such as (1-bromoethyl)benzene, are the most common and effective class of initiators for ATRP. This guide will explore the efficacy of such a conventional initiator against the theoretical viability of an isocyanate-containing analogue.

(1-Bromoethyl)benzene: A Proven Initiator for ATRP

(1-Bromoethyl)benzene is a widely utilized initiator in ATRP due to the lability of the carbon-bromine bond, which undergoes reversible homolytic cleavage in the presence of a suitable ATRP catalyst. This allows for a dynamic equilibrium between active (radical) and dormant (alkyl halide) species, which is the cornerstone of a controlled polymerization process.

Quantitative Data Presentation

The efficacy of (1-bromoethyl)benzene as an ATRP initiator is demonstrated by its ability to produce polymers with predictable molecular weights (Mn) and low polydispersity indices (Mw/Mn or Đ). The following tables summarize typical quantitative data for the ATRP of styrene and methyl methacrylate (MMA) initiated by (1-bromoethyl)benzene under various conditions.

Table 1: ATRP of Styrene Initiated by (1-Bromoethyl)benzene

Monomer:Initiator:Catalyst:Ligand RatioTemperature (°C)Time (h)Conversion (%)Mn (theoretical)Mn (experimental)Đ (Mw/Mn)
100:1:1:2 (CuBr/dNbpy)1106757,8007,5001.15
200:1:1:2 (CuBr/dNbpy)11086814,20013,8001.18
100:1:1:2 (CuBr/PMDETA)1005828,5008,3001.20

Table 2: ATRP of Methyl Methacrylate (MMA) Initiated by (1-Bromoethyl)benzene

Monomer:Initiator:Catalyst:Ligand RatioTemperature (°C)Time (h)Conversion (%)Mn (theoretical)Mn (experimental)Đ (Mw/Mn)
100:1:1:2 (CuBr/dNbpy)904888,9008,7001.12
200:1:0.5:1 (CuBr/PMDETA)9067915,90015,5001.19
50:1:1:2 (CuCl/bpy)703924,7004,6001.10

dNbpy: 4,4'-di(5-nonyl)-2,2'-bipyridine; PMDETA: N,N,N',N'',N''-pentamethyldiethylenetriamine; bpy: 2,2'-bipyridine.

Experimental Protocol: ATRP of Styrene using (1-Bromoethyl)benzene

This protocol describes a typical procedure for the bulk ATRP of styrene initiated by (1-bromoethyl)benzene.

Materials:

  • Styrene (inhibitor removed)

  • (1-Bromoethyl)benzene

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA)

  • Anhydrous toluene (or other suitable solvent)

  • Methanol

  • Nitrogen or Argon gas

Procedure:

  • Catalyst and Ligand Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add CuBr (e.g., 14.3 mg, 0.1 mmol).

  • Seal the flask with a rubber septum and purge with nitrogen or argon for 15 minutes to ensure an inert atmosphere.

  • Add deoxygenated PMDETA (e.g., 20.8 μL, 0.1 mmol) via a syringe. Stir the mixture until a homogeneous catalyst complex is formed.

  • Addition of Monomer and Initiator: Add deoxygenated styrene (e.g., 10.4 g, 100 mmol) to the flask via a syringe.

  • Place the flask in a preheated oil bath at the desired reaction temperature (e.g., 110 °C).

  • Once the temperature has stabilized, add (1-bromoethyl)benzene (e.g., 137 μL, 1 mmol) via a syringe to initiate the polymerization.

  • Polymerization: Allow the reaction to proceed for the desired time, taking samples periodically via a degassed syringe to monitor conversion and molecular weight evolution by gas chromatography (GC) and gel permeation chromatography (GPC), respectively.

  • Termination and Purification: Terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air. Dilute the mixture with a suitable solvent (e.g., tetrahydrofuran) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by slowly adding the solution to a large excess of cold methanol.

  • Filter the polymer, wash with fresh methanol, and dry under vacuum to a constant weight.

This compound: A Theoretical Assessment of Unsuitability for ATRP

There is no evidence in the scientific literature for the successful use of this compound as an ATRP initiator. Its unsuitability can be inferred from the fundamental principles of ATRP and the known reactivity of the isocyanate functional group.

Bond Dissociation Energy and Initiation

The initiation step in ATRP requires the homolytic cleavage of the bond between the carbon atom and the leaving group of the initiator. In (1-bromoethyl)benzene, the carbon-bromine (C-Br) bond has a dissociation energy that is low enough to be reversibly broken by the ATRP catalyst.

Reactivity of the Isocyanate Group with ATRP Catalysts

Isocyanates are highly reactive electrophiles that readily react with a variety of nucleophiles.[1] More pertinently, they are known to interact with transition metal complexes, including copper. The nitrogen atom of the isocyanate group can coordinate to the copper center of the ATRP catalyst. This interaction can lead to the formation of stable complexes, effectively deactivating the catalyst and preventing it from participating in the ATRP equilibrium. Furthermore, isocyanates can undergo side reactions, such as cyclotrimerization to form isocyanurates, which can be catalyzed by various metals.

Instability of the Isocyanate "Leaving Group"

Even if the C-NCO bond were to cleave homolytically, the resulting isocyanate radical (•NCO) is not a stable species and is not known to be an effective "leaving group" in the context of ATRP. The reversible nature of ATRP relies on the ability of the leaving group (e.g., a bromine radical) to be efficiently transferred back to the propagating radical chain to reform the dormant species. The high reactivity and instability of an isocyanate radical would likely lead to irreversible side reactions, disrupting the controlled nature of the polymerization.

Visualizing the Mechanisms and Workflows

ATRP Mechanism with (1-Bromoethyl)benzene

ATRP_Mechanism cluster_equilibrium ATRP Equilibrium Initiator (1-Bromoethyl)benzene (R-Br) Radical Radical (R•) Initiator->Radical k_act Catalyst_CuI Cu(I) / Ligand Catalyst_CuII Cu(II)Br / Ligand Propagating_Radical Propagating Radical (P•) Radical->Propagating_Radical k_p Dormant_Species Dormant Species (P-Br) Monomer Monomer Propagating_Radical->Dormant_Species k_deact Termination Termination Propagating_Radical->Termination k_t Dormant_Species->Propagating_Radical k_act

Caption: ATRP mechanism initiated by (1-bromoethyl)benzene.

Workflow for Evaluating a Novel ATRP Initiator

Initiator_Evaluation_Workflow Start Propose Novel Initiator (e.g., this compound) Theoretical_Analysis Theoretical Analysis Start->Theoretical_Analysis Bond_Energy Analyze Bond Dissociation Energy of the Leaving Group Theoretical_Analysis->Bond_Energy Reactivity Assess Reactivity with ATRP Catalyst Components Theoretical_Analysis->Reactivity Experimental_Validation Experimental Validation Bond_Energy->Experimental_Validation Reactivity->Experimental_Validation Test_Polymerization Conduct Test Polymerization Experimental_Validation->Test_Polymerization Kinetics Monitor Polymerization Kinetics Test_Polymerization->Kinetics Characterization Characterize Resulting Polymer (Mn, Đ) Kinetics->Characterization Decision Viable Initiator? Characterization->Decision Success Successful Controlled Polymerization Decision->Success Yes Failure Uncontrolled Polymerization or No Reaction Decision->Failure No

Caption: Workflow for the evaluation of a novel ATRP initiator.

Conclusion

This technical guide has provided a comprehensive comparison of (1-bromoethyl)benzene and this compound as initiators for Atom Transfer Radical Polymerization. The quantitative data and experimental protocols presented for (1-bromoethyl)benzene reaffirm its status as a robust and reliable initiator for the synthesis of well-defined polymers.[2][3]

Conversely, a thorough theoretical analysis based on bond dissociation energies and the inherent reactivity of the isocyanate functional group strongly indicates that this compound is not a suitable initiator for ATRP. The high strength of the C-NCO bond, coupled with the propensity of the isocyanate group to react with and deactivate the ATRP catalyst, and the instability of the potential isocyanate radical leaving group, all present significant barriers to achieving a controlled polymerization.

For researchers and professionals in drug development and materials science, the selection of an appropriate initiator is paramount for the successful synthesis of polymers with desired properties. This guide unequivocally recommends the use of established alkyl halide initiators like (1-bromoethyl)benzene for ATRP and cautions against the use of compounds with reactive functional groups, such as isocyanates, in this role without substantial modification to their structure and reactivity.

References

In-depth Technical Guide: Kinetic Studies of Polymerization Initiated by (1-Isocyanatoethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of the scientific literature and chemical databases has revealed no specific studies on the use of (1-isocyanatoethyl)benzene as an initiator for polymerization. Therefore, a detailed technical guide on its specific kinetic studies, including experimental protocols and quantitative data, cannot be provided at this time. The absence of such information suggests that this compound is not a conventional or well-documented initiator for any major class of polymerization.

However, the broader field of isocyanate chemistry in polymerization is rich and well-researched. Isocyanates primarily participate in polymerization as monomers, particularly through anionic and coordination polymerization mechanisms, leading to the formation of polyisocyanates with unique rigid-rod helical structures. Additionally, certain isocyanate adducts have been explored as thermal initiators for radical polymerization.

For researchers, scientists, and drug development professionals interested in the intersection of isocyanate chemistry and polymer science, this guide will instead focus on a closely related and extensively studied area: the kinetics of anionic polymerization of isocyanates . This alternative topic provides valuable insights into the behavior of isocyanates in polymerization systems, which may be relevant to understanding the potential (or limitations) of compounds like this compound.

Alternative Focus: An In-depth Technical Guide on the Kinetics of Anionic Polymerization of Isocyanates

This guide provides a detailed overview of the kinetic studies of the anionic polymerization of isocyanate monomers. This class of polymerization is crucial for the synthesis of well-defined polyisocyanates, which are of interest for their unique properties and potential applications in areas such as chiral separations, liquid crystals, and biomaterials.

Introduction to Anionic Polymerization of Isocyanates

Anionic polymerization of isocyanates is a chain-growth polymerization initiated by a nucleophilic attack on the carbon atom of the isocyanate group (-N=C=O). This process is characterized by its living nature under specific conditions, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions. The propagating species is a resonance-stabilized amidate anion.

However, the polymerization is often complicated by a competing side reaction: cyclotrimerization to form isocyanurates. Controlling the competition between polymerization and cyclotrimerization is a key challenge in the synthesis of high molecular weight polyisocyanates.

General Mechanism of Anionic Polymerization of Isocyanates

The polymerization proceeds through initiation, propagation, and termination steps.

A nucleophilic initiator (I⁻) attacks the carbonyl carbon of the isocyanate monomer to form an amidate anion.

The amidate anion at the chain end attacks another monomer molecule, adding it to the growing polymer chain.

Termination can occur through various pathways, including reaction with impurities (e.g., water, acid) or chain transfer. The most significant side reaction is the back-biting of the propagating chain end to form a stable six-membered isocyanurate ring, which effectively terminates the linear chain growth.

A simplified logical flow of the anionic polymerization of isocyanates is depicted below.

Anionic_Polymerization_Isocyanates cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Side Reaction Initiator Nucleophilic Initiator (I⁻) Monomer1 Isocyanate Monomer (R-N=C=O) Initiator->Monomer1 Attack on Carbonyl Carbon Propagating_Species Propagating Amidate Anion Monomer1->Propagating_Species Forms Amidate Anion Monomer2 Isocyanate Monomer Propagating_Species->Monomer2 Monomer Addition Monomer2->Propagating_Species Chain Growth Propagating_Species_Term Propagating Amidate Anion Cyclotrimerization Cyclotrimerization (Isocyanurate Formation) Propagating_Species_Term->Cyclotrimerization Back-biting Termination_Impurity Reaction with Impurities Propagating_Species_Term->Termination_Impurity

Caption: General mechanism of anionic polymerization of isocyanates.

Experimental Protocols for Kinetic Studies

Detailed experimental procedures are crucial for obtaining reliable kinetic data. The following is a generalized protocol based on common practices in the literature for the anionic polymerization of isocyanates.

Materials:

  • Monomer: n-Hexyl isocyanate (HIC) is a commonly used model monomer. It must be rigorously purified by distillation over P₂O₅ under reduced pressure to remove any traces of water or other impurities.

  • Initiator: Sodium diphenylamide (NaDPA) or organotitanium compounds like TiCl₃(OCH₂CF₃) are effective initiators. The initiator solution's concentration must be accurately determined.[1][2]

  • Solvent: Tetrahydrofuran (THF) is a common solvent and must be freshly distilled from a sodium/benzophenone ketyl under a nitrogen atmosphere.

  • Additives: In some cases, salts like sodium tetraphenylborate (NaBPh₄) are added to suppress the dissociation of ion pairs and control the polymerization.[3]

Polymerization Procedure (Schlenk Line Technique):

  • All glassware is flame-dried under vacuum and cooled under a dry, inert atmosphere (argon or nitrogen).

  • The purified solvent (THF) is transferred to the reaction flask via cannula.

  • The reaction flask is cooled to the desired temperature (typically low temperatures like -98 °C are used to suppress cyclotrimerization).[4]

  • The initiator solution is added to the solvent and stirred.

  • The purified monomer is then added to the initiator solution to start the polymerization.

  • Samples are withdrawn at specific time intervals using a gastight syringe and quenched with a terminating agent (e.g., acidified methanol).

  • The polymer is isolated by precipitation in a non-solvent (e.g., methanol), filtered, and dried under vacuum.

Analytical Techniques for Kinetic Analysis:

  • Gravimetry: To determine the monomer conversion by measuring the weight of the polymer formed.

  • Gas Chromatography (GC): To monitor the disappearance of the monomer over time.

  • Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ) and the polydispersity index (PDI) of the polymer samples taken at different time points.

Quantitative Data from Kinetic Studies

The following tables summarize typical quantitative data obtained from kinetic studies of the anionic polymerization of n-hexyl isocyanate (HIC).

Table 1: Effect of Initiator and Additives on Polymerization Kinetics of n-Hexyl Isocyanate (HIC)

Initiator System[M]₀/[I]₀Temperature (°C)Time (min)Conversion (%)Mₙ ( g/mol )PDI
NaDPA100-9860>9912,7001.10
NaDPA / NaBPh₄ (1:5)100-9860>9913,1001.08
TiCl₃(OCH₂CF₃)200201209525,4001.15
CpTiCl₂(N(CH₃)₂)200201809224,8001.20

Data are representative values compiled from literature and are intended for illustrative purposes.[1][3][5]

Table 2: Rate Constants for Anionic Polymerization of Isocyanates

MonomerInitiatorSolventTemperature (°C)kₚ (M⁻¹s⁻¹)
n-Hexyl isocyanateNa-BATHF-98~10² - 10³
Phenyl isocyanateNaCNDMF-55~10¹ - 10²

kₚ represents the apparent propagation rate constant. These values are highly dependent on the specific reaction conditions, including the nature of the counter-ion and the presence of aggregates.[4]

Signaling Pathways and Logical Relationships

The outcome of the anionic polymerization of isocyanates is determined by the competition between linear propagation and cyclotrimerization. The following diagram illustrates this relationship.

competition_pathways cluster_conditions Reaction Conditions cluster_outcomes Reaction Outcomes start Propagating Amidate Anion Linear_Polymer High Molecular Weight Linear Polyisocyanate start->Linear_Polymer Favored by Cyclic_Trimer Isocyanurate (Cyclic Trimer) start->Cyclic_Trimer Favored by Low_Temp Low Temperature (-98 °C) Low_Temp->Linear_Polymer High_Temp Higher Temperature High_Temp->Cyclic_Trimer Bulky_Initiator Bulky Initiator/Counter-ion Bulky_Initiator->Linear_Polymer Polar_Solvent Polar Solvent (e.g., THF) Polar_Solvent->Linear_Polymer Polar_Solvent->Cyclic_Trimer can also promote

Caption: Factors influencing the outcome of anionic isocyanate polymerization.

Conclusion

While direct kinetic data for polymerization initiated by this compound is unavailable, the study of the anionic polymerization of isocyanate monomers provides a robust framework for understanding the fundamental principles of isocyanate reactivity in polymerization. The living nature of this polymerization, when carefully controlled, offers a powerful tool for the synthesis of well-defined polyisocyanates. Key factors to control for successful polymerization include the use of highly purified reagents, low reaction temperatures to suppress cyclotrimerization, and the appropriate choice of initiator and solvent. Further research into novel initiating systems could expand the scope and applicability of polyisocyanates in advanced materials and biomedical applications.

References

In-Depth Technical Guide: Performance of Polymers Synthesized with (1-Isocyanatoethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

The synthesis of novel polymers with tailored properties is a cornerstone of materials science and a critical driver of innovation in drug development and biomedical applications. (1-Isocyanatoethyl)benzene, also known as α-methylbenzyl isocyanate, presents a versatile monomer for the creation of unique polymer architectures. Its chemical structure, featuring a reactive isocyanate group and a styrenic moiety, allows for a variety of polymerization techniques and subsequent functionalization, opening avenues for advanced material design. This technical guide provides a comprehensive overview of the synthesis, performance characteristics, and potential applications of polymers derived from this compound, with a focus on experimental methodologies and quantitative data.

Monomer Profile: this compound

This compound is a colorless to light yellow liquid with the chemical formula C₉H₉NO. It is a chiral compound and is commercially available in both racemic and enantiomerically pure forms, such as (R)-(+)-α-Methylbenzyl isocyanate and (S)-(-)-α-Methylbenzyl isocyanate. The presence of the isocyanate group makes the monomer highly reactive towards nucleophiles such as alcohols, amines, and water, and also susceptible to polymerization.

Table 1: Physicochemical Properties of this compound variants

Property(R)-(+)-α-Methylbenzyl isocyanate(S)-(-)-α-Methylbenzyl isocyanate
CAS Number 33375-06-3[1][2]14649-03-7
Molecular Formula C₉H₉NO[1]C₉H₉NO
Molecular Weight 147.18 g/mol [1]147.17 g/mol
Appearance Colorless to light yellow liquid[1]Colorless to light yellow liquid
Density 1.05 g/mL (lit.)[1]1.045 g/mL at 20 °C (lit.)
Boiling Point -55-56 °C/2.5 mmHg (lit.)
Refractive Index n20/D 1.51 (lit.)[1]n20/D 1.5145 (lit.)
Optical Rotation [α]D20 = 9.0 - 11.5 °[1][α]20/D −10°, neat
Storage Conditions 0 - 10 °C[1]2-8°C

Polymer Synthesis and Methodologies

Polymers incorporating this compound can be synthesized through various polymerization techniques, primarily leveraging the reactivity of the isocyanate group. The choice of polymerization method dictates the polymer architecture, molecular weight, and polydispersity, which in turn influence the material's performance.

Polyurethane Synthesis

The most direct application of this compound in polymer chemistry is in the production of polyurethanes.[1] The isocyanate group readily reacts with polyols (diols, triols, etc.) in a step-growth polymerization to form polyurethane chains. The properties of the resulting polyurethane, such as flexibility and durability, can be tuned by the choice of the polyol comonomer.[1]

Experimental Protocol: General Polyurethane Synthesis

A general procedure for the synthesis of a polyurethane using this compound is as follows:

  • Reagents and Materials:

    • This compound (or its chiral variants)

    • Diol or polyol (e.g., polyethylene glycol, polypropylene glycol)

    • Dry, aprotic solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

    • Catalyst (e.g., dibutyltin dilaurate (DBTDL)), if necessary

    • Nitrogen or Argon atmosphere

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve the chosen polyol in the dry solvent.

    • If a catalyst is used, add it to the polyol solution.

    • Slowly add a stoichiometric amount of this compound to the stirred solution at room temperature. An exothermic reaction may be observed.

    • After the addition is complete, the reaction mixture is typically heated to a specific temperature (e.g., 60-80 °C) and stirred for several hours to ensure complete polymerization.

    • The progress of the reaction can be monitored by Fourier-transform infrared (FTIR) spectroscopy by observing the disappearance of the characteristic isocyanate peak (around 2270 cm⁻¹).

    • The resulting polymer is isolated by precipitation in a non-solvent (e.g., methanol, hexane), followed by filtration and drying under vacuum.

Logical Workflow for Polyurethane Synthesis

G Polyurethane Synthesis Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Isolation reagents Select Monomers (Isocyanate, Polyol) dissolve Dissolve Polyol in Solvent reagents->dissolve solvent Choose Dry Solvent solvent->dissolve catalyst Select Catalyst (optional) add_cat Add Catalyst catalyst->add_cat dissolve->add_cat add_iso Add Isocyanate dissolve->add_iso add_cat->add_iso react Heat and Stir add_iso->react monitor Monitor with FTIR react->monitor precipitate Precipitate Polymer monitor->precipitate Reaction Complete isolate Filter and Dry precipitate->isolate

Caption: Workflow for Polyurethane Synthesis.

Performance Characteristics of Derived Polymers

Table 2: Potential Performance Attributes of Polyurethanes Incorporating this compound

Performance MetricExpected AttributeInfluencing Factors
Mechanical Properties Enhanced durability and flexibility[1]Choice of polyol, isocyanate-to-polyol ratio, crosslinking density.
Thermal Stability Dependent on the overall polymer structure.Nature of the polyol backbone and urethane linkages.
Adhesion Good adhesion to various substrates.Polarity of the polymer backbone and presence of functional groups.
Biocompatibility Potentially suitable for biomedical applications, requires specific testing.Purity of monomers, absence of toxic catalysts or byproducts.

Potential Applications in Drug Development and Biomedical Research

The chiral nature of this compound makes it a valuable building block in the synthesis of enantiomerically pure drugs and chiral intermediates.[1] In the realm of polymer science for biomedical applications, polyurethanes are widely utilized due to their biocompatibility and tunable mechanical properties. Polymers synthesized with this compound could find applications in:

  • Drug Delivery Systems: The polymer backbone can be designed to encapsulate or conjugate therapeutic agents for controlled release.

  • Biomedical Coatings: The adhesive properties of polyurethanes make them suitable for coating medical devices to improve biocompatibility or introduce specific functionalities.

  • Tissue Engineering Scaffolds: Biodegradable polyurethanes can be fabricated into porous scaffolds that support cell growth and tissue regeneration.

Signaling Pathway Visualization (Hypothetical)

While no specific signaling pathways involving polymers from this compound have been documented, a hypothetical scenario for a drug-eluting polymer could involve the release of a pharmacologically active agent that interacts with a cellular signaling cascade. For instance, if the polymer were to release an inhibitor of a specific kinase, the following diagram illustrates the conceptual pathway.

G Hypothetical Drug Action Pathway Polymer Polymer Matrix (with entrapped drug) Drug Released Drug Polymer->Drug Drug Release Receptor Cell Surface Receptor Drug->Receptor Binding Kinase Target Kinase Drug->Kinase Inhibition Receptor->Kinase Activation Substrate Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response PhosphoSubstrate->Response

Caption: Hypothetical Drug Inhibition Pathway.

Conclusion and Future Outlook

This compound is a promising monomer for the synthesis of advanced polymers with potential applications in diverse fields, including materials science and biomedicine. The reactivity of the isocyanate group allows for straightforward incorporation into polyurethane structures, offering a means to tune material properties. While the current body of literature lacks extensive data on the homopolymer of this compound, the established use of this monomer in creating functional materials suggests a fertile ground for future research.

Further investigation into the controlled polymerization of this compound, characterization of the resulting polymer properties, and exploration of their biomedical applications, including biocompatibility and drug release kinetics, are warranted. Such studies will undoubtedly unlock the full potential of this versatile monomer and contribute to the development of next-generation materials.

References

An In-depth Technical Guide to the Cross-Reactivity Studies of (1-Isocyanatoethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for understanding and evaluating the immunological cross-reactivity of (1-Isocyanatoethyl)benzene. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from structurally similar aromatic isocyanates to present a representative overview and a robust set of experimental protocols.

Introduction to this compound and Isocyanate Immunogenicity

This compound, an aromatic isocyanate, belongs to a class of highly reactive compounds widely used in the synthesis of polyurethanes and other polymers. Due to their electrophilic nature, isocyanates can readily form covalent adducts with biological macromolecules, primarily proteins. This modification can render the self-proteins immunogenic, leading to the development of specific antibodies and, in some cases, hypersensitivity reactions such as occupational asthma and contact dermatitis.

Isocyanates, including this compound, function as haptens—small molecules that are not immunogenic on their own but can elicit a robust immune response when conjugated to a larger carrier molecule, such as a host protein. The immune response is then directed against the hapten-carrier conjugate, with antibodies capable of recognizing the isocyanate-modified protein.

Cross-reactivity occurs when antibodies generated against a specific hapten-protein adduct also recognize and bind to structurally similar haptens or related modified proteins. Understanding the cross-reactivity profile of this compound is crucial for developing specific diagnostic immunoassays and for assessing the potential for immune reactions to related compounds.

Analog-Based Cross-Reactivity Data

In the absence of direct cross-reactivity data for this compound, we present illustrative data from studies on phenyl isocyanate (PI) and toluene diisocyanate (TDI), which are structurally related aromatic isocyanates. Phenyl isocyanate, being a monofunctional aromatic isocyanate, serves as a close structural analog.

Table 1: Illustrative Cross-Reactivity Data of Aromatic Isocyanate Antibodies

Immunizing HaptenCompeting HaptenCross-Reactivity (%)Reference Compound
Phenyl Isocyanate-KLHPhenyl Isocyanate100Phenyl Isocyanate
Phenyl Isocyanate-KLHToluene Diisocyanate (TDI)15-25Phenyl Isocyanate
Phenyl Isocyanate-KLHMethylene Diphenyl Diisocyanate (MDI)5-10Phenyl Isocyanate
Phenyl Isocyanate-KLHThis compoundData not availablePhenyl Isocyanate
Toluene Diisocyanate-KLHToluene Diisocyanate (TDI)100Toluene Diisocyanate (TDI)
Toluene Diisocyanate-KLHPhenyl Isocyanate30-40Toluene Diisocyanate (TDI)
Toluene Diisocyanate-KLHMethylene Diphenyl Diisocyanate (MDI)10-20Toluene Diisocyanate (TDI)

Note: The data presented in this table is representative and intended to illustrate expected cross-reactivity patterns based on studies of similar aromatic isocyanates. Actual cross-reactivity percentages for this compound would need to be determined experimentally.

Studies have shown that phenyl isocyanate is a potent immunogen, capable of inducing high-titer IgG antibody responses.[1] The degree of cross-reactivity is dependent on the structural similarity between the immunizing hapten and the competing hapten.

Experimental Protocols

To experimentally determine the cross-reactivity of this compound, a competitive Enzyme-Linked Immunosorbent Assay (cELISA) is the method of choice. This requires the synthesis of a hapten-carrier conjugate for immunization and a coating antigen.

The initial step is to conjugate this compound to a carrier protein, such as Keyhole Limpet Hemocyanin (KLH) for immunization, and a different protein, like Bovine Serum Albumin (BSA), for use as a coating antigen in the ELISA.

Experimental Workflow for Hapten-Carrier Conjugation

Hapten_Carrier_Conjugation cluster_synthesis Synthesis of this compound-Protein Conjugate Start Start Dissolve Dissolve Carrier Protein (KLH or BSA) in Buffer Start->Dissolve 1. Add Add this compound to Protein Solution Dissolve->Add 2. Incubate Incubate with Stirring (e.g., 4h at RT) Add->Incubate 3. Dialyze Dialyze against Buffer to Remove Unreacted Hapten Incubate->Dialyze 4. Characterize Characterize Conjugate (e.g., MALDI-TOF, UV-Vis) Dialyze->Characterize 5. Store Store Conjugate at -20°C Characterize->Store 6. End End Store->End 7. Antibody_Production Immunization Immunize Animal with This compound-KLH Conjugate Booster Administer Booster Injections Immunization->Booster Titer Monitor Antibody Titer using ELISA Booster->Titer Collection Collect Antiserum Titer->Collection High Titer Purification Purify IgG Fraction (e.g., Protein A/G Chromatography) Collection->Purification Competitive_ELISA Coat Coat Microtiter Plate with This compound-BSA Block Block with BSA Solution Coat->Block Pre-incubate Pre-incubate Antibody with Competitor Compound Block->Pre-incubate Add_to_Plate Add Antibody-Competitor Mixture to Plate Pre-incubate->Add_to_Plate Incubate_Primary Incubate Add_to_Plate->Incubate_Primary Wash1 Wash Incubate_Primary->Wash1 Add_Secondary Add Enzyme-conjugated Secondary Antibody Wash1->Add_Secondary Incubate_Secondary Incubate Add_Secondary->Incubate_Secondary Wash2 Wash Incubate_Secondary->Wash2 Add_Substrate Add Substrate Wash2->Add_Substrate Read Read Absorbance Add_Substrate->Read Analyze Analyze Data and Calculate Cross-Reactivity Read->Analyze Signaling_Pathway Isocyanate This compound (Hapten) Conjugate Hapten-Protein Conjugate Isocyanate->Conjugate Protein Host Protein Protein->Conjugate APC Antigen Presenting Cell (APC) (e.g., Dendritic Cell) Conjugate->APC Uptake and Processing T_Cell T Helper Cell (Th2) APC->T_Cell Antigen Presentation B_Cell B Cell T_Cell->B_Cell Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation IgE IgE Antibodies Plasma_Cell->IgE Mast_Cell Mast Cell IgE->Mast_Cell Sensitization Mediators Release of Inflammatory Mediators (Histamine, Leukotrienes) Mast_Cell->Mediators Cross-linking by Hapten-Protein Conjugate Symptoms Allergic Symptoms Mediators->Symptoms

References

A Technical Guide to (1-Isocyanatoethyl)benzene Derivatives: Synthesis, Comparative Analysis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparative analysis of (1-isocyanatoethyl)benzene derivatives, a class of compounds with significant potential in drug discovery and development. Due to the limited availability of extensive research on a broad range of substituted this compound derivatives, this guide leverages the wealth of data available for the closely related and structurally analogous phenylalkyl isothiocyanates (PEITCs) to infer and discuss the potential biological activities, mechanisms of action, and structure-activity relationships. The isocyanate functional group, known for its high reactivity, offers a versatile scaffold for the synthesis of novel therapeutic agents.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established methods for isocyanate formation. The most common and industrially practiced method involves the reaction of a primary amine with phosgene or a phosgene equivalent like triphosgene.[1][2]

General Experimental Protocol: Synthesis from a Primary Amine

This protocol outlines a general procedure for the synthesis of an arylalkyl isocyanate from the corresponding primary amine using triphosgene.

Materials:

  • Arylalkyl amine (e.g., 1-phenylethanamine or a substituted derivative)

  • Triphosgene

  • Anhydrous dichloromethane (DCM)

  • Activated charcoal

  • Inert gas (e.g., Argon or Nitrogen)

Procedure:

  • A solution of the arylalkyl amine (1 equivalent) in anhydrous DCM is prepared in a flask under an inert atmosphere.

  • Triphosgene (0.5 equivalents) is added portion-wise to the stirred solution at a controlled temperature, typically between 15-20°C.

  • Activated charcoal is added to the reaction mixture.

  • The reaction is stirred at room temperature for 2 hours, then heated to reflux and maintained for 5-6 hours, with the reaction progress monitored by a suitable method (e.g., TLC or GC).

  • Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure to yield the crude isocyanate.

  • Purification can be achieved by distillation or chromatography.

Note: Due to the inherent instability of some isocyanates, their purity can be estimated by HPLC after conversion to a stable derivative, such as a methyl carbamate.[2]

Physicochemical and Spectroscopic Data

The following tables summarize key physicochemical and spectroscopic data for representative this compound derivatives.

Table 1: Physicochemical Properties of this compound Enantiomers

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
(R)-(+)-1-Phenylethyl isocyanate33375-06-3C₉H₉NO147.17
(S)-(-)-1-Phenylethyl isocyanate14649-03-7C₉H₉NO147.17

Table 2: Spectroscopic Data for this compound Enantiomers

Compound Name1H NMR13C NMRIR (cm-1)Mass Spec (m/z)
(R)-(+)-1-Phenylethyl isocyanate--INVALID-LINK--[3]Not readily availableNeat: Strong absorption around 2250 cm-1 (N=C=O stretch)[4]147 (M+), 132, 77[4]
(S)-(-)-1-Phenylethyl isocyanate--INVALID-LINK--[5]--INVALID-LINK--[6]Not readily availableNot readily available

Comparative Biological Activity: Insights from Phenylalkyl Isothiocyanate Analogs

Extensive research on phenylalkyl isothiocyanates (PEITCs), the sulfur analogs of this compound derivatives, has demonstrated their potent anticancer activities. These compounds are known to inhibit cell proliferation, induce apoptosis, and cause cell cycle arrest in various cancer cell lines.[7][8][9] The biological activity is often correlated with the length of the alkyl chain and the nature of substituents on the phenyl ring.

Quantitative Analysis of Anticancer Activity

The following tables present the half-maximal inhibitory concentration (IC₅₀) values for a series of phenylalkyl isothiocyanates and their selenium analogs (isoselenocyanates) against various human cancer cell lines. This data provides a valuable framework for predicting the potential efficacy of corresponding this compound derivatives.

Table 3: IC₅₀ Values (µM) of Phenylalkyl Isothiocyanates (ITCs) and Isoselenocyanates (ISCs) Against Various Cancer Cell Lines [7]

CompoundMelanoma (UACC 903)Breast (MDA-MB-231)Glioblastoma (T98G)Fibrosarcoma (HT-1080)Colon (Caco-2)Prostate (PC-3)
ITC-1 >5045.3 ± 4.148.2 ± 3.839.4 ± 2.9>5041.2 ± 3.5
ISC-1 35.2 ± 2.929.8 ± 2.133.4 ± 2.728.7 ± 1.941.3 ± 3.630.1 ± 2.4
ITC-2 31.4 ± 2.535.1 ± 2.939.8 ± 3.129.8 ± 2.238.7 ± 3.133.5 ± 2.8
ISC-2 22.7 ± 1.821.3 ± 1.525.6 ± 1.920.1 ± 1.429.8 ± 2.322.4 ± 1.7
ITC-4 25.8 ± 2.128.4 ± 2.331.2 ± 2.522.3 ± 1.730.1 ± 2.426.9 ± 2.1
ISC-4 15.3 ± 1.114.9 ± 1.018.7 ± 1.313.5 ± 0.920.4 ± 1.516.2 ± 1.2
ITC-6 20.1 ± 1.622.7 ± 1.825.9 ± 2.018.9 ± 1.324.6 ± 1.921.3 ± 1.6
ISC-6 10.8 ± 0.811.2 ± 0.713.4 ± 0.99.8 ± 0.615.7 ± 1.112.1 ± 0.8

Table 4: IC₅₀ Values (µM) of Synthetic Isothiocyanates Against Various Cancer Cell Lines [10]

CompoundLoVo (colon adenocarcinoma)A2780 (ovary cancer)MV-4-11 (leukemia)U-937 (leukemia)
BITC 10.3 ± 1.210.7 ± 1.12.5 ± 0.32.1 ± 0.2
PEITC 10.9 ± 1.311.2 ± 1.22.8 ± 0.32.3 ± 0.2
SFN 13.2 ± 1.514.1 ± 1.43.5 ± 0.43.0 ± 0.3
AITC 20.5 ± 2.122.3 ± 2.35.1 ± 0.54.5 ± 0.4

Key Signaling Pathways and Mechanisms of Action

Research into PEITCs has elucidated their involvement in several critical cancer-related signaling pathways. It is plausible that this compound derivatives engage similar molecular targets.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. PEITCs have been shown to inhibit this pathway, leading to decreased cancer cell viability.[11]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth | PEITC This compound Derivative (Analog) PEITC->PI3K inhibits PEITC->Akt inhibits

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in the regulation of gene expression, cell proliferation, and apoptosis. PEITCs can activate stress-activated MAPKs like JNK and p38, leading to apoptosis.[12]

MAPK_Pathway Stress Cellular Stress MAPKKK MAPKKK (e.g., ASK1) Stress->MAPKKK MAPKK MAPKK (e.g., MKK4/7) MAPKKK->MAPKK JNK JNK MAPKK->JNK AP1 AP-1 JNK->AP1 Apoptosis Apoptosis AP1->Apoptosis PEITC This compound Derivative (Analog) PEITC->MAPKKK activates

Caption: Activation of the JNK/MAPK apoptotic pathway.

Experimental Protocols for Biological Evaluation

The following are generalized protocols for key in vitro assays used to evaluate the anticancer activity of compounds like this compound derivatives, based on methods reported for PEITCs.[13]

Cell Viability Assay (MTT Assay)

Purpose: To determine the cytotoxic effect of the compounds on cancer cells.

Procedure:

  • Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compound (e.g., 0, 2, 5, 10, 15, 20, and 25 µM) for 24 and 48 hours. A control group is treated with the vehicle (e.g., 0.01% DMSO).

  • After the incubation period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for another 4 hours.

  • The formazan crystals formed are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Cell viability is calculated as a percentage of the control, and IC₅₀ values are determined.

Apoptosis Detection (DAPI Staining)

Purpose: To visualize nuclear changes characteristic of apoptosis.

Procedure:

  • Cells are grown on coverslips and treated with the test compound at various concentrations for a specified time (e.g., 24 hours).

  • The cells are then fixed with a suitable fixative (e.g., 4% paraformaldehyde).

  • After washing, the cells are stained with DAPI (4′,6-diamidino-2-phenylindole) solution.

  • The coverslips are mounted on microscope slides.

  • Nuclear morphology is observed under a fluorescence microscope. Apoptotic cells will exhibit condensed and fragmented nuclei.

Concluding Remarks

This compound derivatives represent a promising scaffold for the development of novel therapeutic agents. The extensive research on their isothiocyanate analogs strongly suggests potential anticancer activity through the modulation of key signaling pathways such as PI3K/Akt/mTOR and MAPK. The data and protocols presented in this guide provide a solid foundation for further investigation into the synthesis, characterization, and biological evaluation of this versatile class of compounds. Future structure-activity relationship studies on a diverse library of substituted this compound derivatives are warranted to fully elucidate their therapeutic potential.

References

The Analytical Power of (1-Isocyanatoethyl)benzene: A Technical Guide to Its Applications in Chiral Analysis

Author: BenchChem Technical Support Team. Date: December 2025

(1-Isocyanatoethyl)benzene has emerged as a significant chiral derivatizing agent (CDA) in the field of analytical chemistry, particularly for the stereochemical analysis of chiral molecules. This technical guide provides an in-depth review of its core applications, experimental methodologies, and the principles governing its utility for researchers, scientists, and professionals in drug development. Its primary function lies in the conversion of enantiomeric mixtures into diastereomers, which can then be distinguished and quantified using standard chromatographic and spectroscopic techniques.

Principle of Chiral Derivatization

Enantiomers, being non-superimposable mirror images, possess identical physical properties in an achiral environment, making their direct analysis challenging by common methods like HPLC and NMR spectroscopy.[1] Chiral derivatizing agents, such as the enantiomerically pure forms of this compound, [(R)-(+)- or (S)-(-)-1-isocyanatoethyl]benzene, are employed to overcome this limitation.[1][2]

The fundamental principle involves the covalent reaction of the isocyanate functional group (-N=C=O) with a nucleophilic functional group on the analyte molecule, typically an alcohol (-OH) or a primary/secondary amine (-NHR). This reaction forms stable carbamate or urea linkages, respectively. When a single enantiomer of the CDA reacts with a racemic mixture of an analyte, it produces a mixture of diastereomers. These diastereomers have distinct physical properties and can be separated and quantified.[2]

Core Applications in Enantiomeric Analysis

The primary application of this compound is in the determination of enantiomeric purity or enantiomeric excess (ee) of chiral alcohols and amines. This is a critical aspect of quality control in the pharmaceutical industry, where the different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Analysis of Chiral Alcohols and Amines via HPLC

Pre-column derivatization with this compound allows for the separation of enantiomers on a standard achiral HPLC column. The resulting diastereomeric carbamates or ureas will exhibit different retention times. A related chiral derivatizing agent, (s)-alpha-methoxybenzyl isocyanate, has been successfully used for the HPLC resolution of racemic drugs like amphetamine and mexiletine.[2] The benzene ring within the derivatizing agent also introduces a strong chromophore, enhancing UV detection for analytes that may otherwise have poor UV absorbance.

Determination of Enantiomeric Excess by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for analyzing the diastereomeric derivatives. While the NMR spectra of enantiomers are identical, the spectra of diastereomers are not. After derivatization, protons in the vicinity of the newly formed stereogenic centers will experience different chemical environments, leading to distinct signals in the ¹H NMR spectrum. For example, in the analysis of chiral alcohols derivatized with a chiral isocyanate, the NH protons of the resulting carbamates often appear as separate, well-resolved signals, allowing for direct quantification of the enantiomeric ratio by integration.[3]

Experimental Protocols and Data

While specific quantitative data for this compound is dispersed throughout proprietary and academic literature, the following sections provide a generalized experimental protocol and representative data based on analogous isocyanate and isothiocyanate derivatizing agents.

General Experimental Protocol for Derivatization of a Chiral Alcohol

This protocol outlines a typical procedure for the derivatization of a chiral alcohol with (R)-1-isocyanatoethyl)benzene for subsequent analysis.

Materials:

  • Chiral alcohol sample (e.g., 1-phenylethanol)

  • (R)-1-isocyanatoethyl)benzene

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile, or toluene)

  • Dry nitrogen or argon gas

  • Small reaction vial with a screw cap

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of the chiral alcohol in 0.5 mL of the anhydrous solvent in the reaction vial.

  • Reagent Addition: Add a slight molar excess (e.g., 1.1 to 1.2 equivalents) of (R)-1-isocyanatoethyl)benzene to the solution.

  • Reaction: Cap the vial tightly and allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or LC-MS if necessary). Gentle heating may be required for less reactive alcohols.

  • Quenching (Optional): If needed, a small amount of a scavenger amine can be added to react with any excess isocyanate.

  • Analysis: The resulting solution containing the diastereomeric carbamates can be directly analyzed by HPLC or evaporated to dryness and redissolved in a suitable deuterated solvent (e.g., CDCl₃) for NMR analysis.

Representative Data for Analysis

The efficacy of the derivatization and subsequent analysis can be summarized by key quantitative parameters. The table below presents representative data that would be expected from the analysis of a derivatized chiral alcohol.

ParameterDescriptionRepresentative ValueAnalytical Method
Reaction Yield The efficiency of the carbamate formation.> 95%Gravimetric or Spectroscopic
Retention Times (t_R) The time taken for each diastereomer to elute from the HPLC column.Diastereomer 1: 12.5 minDiastereomer 2: 14.2 minHPLC
Separation Factor (α) A measure of the separation between the two diastereomer peaks in HPLC.1.14HPLC
¹H NMR Chemical Shifts (δ) The distinct chemical shifts for a key proton (e.g., the carbamate N-H) in each diastereomer.Diastereomer 1 (N-H): 6.85 ppmDiastereomer 2 (N-H): 6.95 ppmNMR
Chemical Shift Difference (Δδ) The difference in chemical shifts between the two diastereomeric signals in NMR.0.10 ppmNMR

Visualizing the Workflow

The process of using this compound as a chiral derivatizing agent can be visualized as a clear, logical workflow from sample preparation to final analysis.

G Workflow for Chiral Analysis using this compound cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_analysis Analysis cluster_quantification Quantification racemic_sample Racemic Analyte (e.g., R/S-Alcohol) reaction Formation of Diastereomers (R,R and R,S Carbamates) racemic_sample->reaction cda Chiral Derivatizing Agent ((R)-1-Isocyanatoethyl)benzene cda->reaction hplc HPLC Separation (Achiral Column) reaction->hplc nmr NMR Analysis reaction->nmr hplc_quant Peak Integration (Retention Time Difference) hplc->hplc_quant nmr_quant Signal Integration (Chemical Shift Difference) nmr->nmr_quant ee_calc Enantiomeric Excess (ee) Calculation hplc_quant->ee_calc nmr_quant->ee_calc

Workflow for Chiral Analysis using a CDA.

The diagram above illustrates the logical flow from the initial racemic analyte and the chiral derivatizing agent, through the derivatization reaction to form diastereomers, followed by parallel paths for HPLC and NMR analysis, and culminating in the final calculation of enantiomeric excess.

References

Safety Operating Guide

Safe Disposal of (1-Isocyanatoethyl)benzene: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of (1-Isocyanatoethyl)benzene are critical for ensuring laboratory safety and environmental protection. Due to its hazardous properties, strict adherence to established protocols is essential. This guide provides detailed procedures for the safe management and disposal of this compound in a research and development setting.

This compound is classified as a hazardous substance that can be harmful if swallowed, comes into contact with the skin, or is inhaled.[1] It is known to cause skin and serious eye irritation, as well as respiratory issues and potential allergic reactions.[1] Therefore, all handling and disposal procedures must be conducted with appropriate safety measures in place.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all necessary safety measures are implemented.

  • Engineering Controls : All work with this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][3]

  • Personal Protective Equipment (PPE) : Appropriate PPE is mandatory to minimize exposure. This includes:

    • Eye/Face Protection : Chemical safety goggles or a face shield.[1][3]

    • Skin Protection : Chemical-resistant gloves and a lab coat or chemical-resistant clothing.[1][3]

    • Respiratory Protection : If ventilation is inadequate or exposure limits are exceeded, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[1][3]

Spill Management

In the event of a spill, immediate and proper cleanup is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate : Evacuate the immediate spill area and ensure adequate ventilation.[2][4]

  • Containment : Dike the spill to prevent it from spreading or entering drains.[2][4]

  • Absorption : Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or sawdust.[2][4] Do not use water to clean up spills, as isocyanates react with water to produce carbon dioxide gas, which can lead to container pressurization and rupture.[2]

  • Collection : Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[3]

  • Decontamination : The spill area should be decontaminated. Allow the decontamination solution to react for at least 10 minutes.[2]

Decontamination and Neutralization

For small quantities of this compound waste, a neutralization procedure should be carried out in a chemical fume hood.

Experimental Protocol for Neutralization:

  • Preparation : Place a large, open-top, chemically resistant container inside a chemical fume hood.

  • Add Decontamination Solution : Pour a decontamination solution into the container, using approximately 10 times the volume of the isocyanate waste.[2]

  • Slow Addition of Waste : While stirring gently, slowly add the this compound waste to the decontamination solution. Be cautious of any heat generation or gas evolution.[2]

  • Reaction : Loosely cover the container (do not seal) and let it stand in the fume hood for at least 48 hours to ensure the neutralization reaction is complete.[2]

  • Verification (Optional) : If analytical capabilities are available, a sample of the liquid can be tested to confirm the absence of free isocyanate groups.[2]

Decontamination Solution Formulations

FormulaComponent 1Component 2Component 3
Formula 1 5-10% Sodium Carbonate0.2% Liquid Detergent89.8-94.8% Water[2][4]
Formula 2 3-8% Concentrated Ammonia0.2% Liquid Detergent91.8-96.8% Water[4]

Note: If using the ammonia formula, ensure good ventilation to prevent exposure to vapor.[4]

Waste Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_final Final Disposal A Ensure Proper Ventilation (Chemical Fume Hood) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Small Quantities of Waste B->C Proceed with Disposal D Spill Occurs B->D If Spill E Neutralize with Decontamination Solution (e.g., Sodium Carbonate Solution) C->E F Absorb with Inert Material (Sand, Vermiculite) D->F G Collect Neutralized Waste / Contaminated Material E->G F->G H Label Waste Container: 'Hazardous Waste' 'this compound' G->H I Store in a Cool, Dry, Well-Ventilated Area H->I J Arrange for Collection by a Licensed Hazardous Waste Disposal Contractor I->J

Caption: Disposal workflow for this compound.

Final Disposal Steps

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Include the date of accumulation.[1]

  • Storage : Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1] Ensure the storage location is secure and accessible only to authorized personnel.[1]

  • Professional Disposal : Contact a licensed hazardous waste disposal contractor for the final collection and disposal of the neutralized waste, contaminated materials, and empty containers.[2][4] Always follow all federal, state, and local regulations.[4] Obtain and retain all receipts and certifications of proper disposal from the contractor.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.